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  • Product: 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-Chloro-5-hydroxy-4-methylbenzaldehyde in Advanced Organic Synthesis

Executive Summary In the landscape of rational drug design and agrochemical development, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 2-Chloro-5-hydroxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and agrochemical development, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 2-Chloro-5-hydroxy-4-methylbenzaldehyde is a uniquely substituted tetrasubstituted benzene derivative that offers orthogonal reactivity handles: an electrophilic aldehyde, a nucleophilic/hydrogen-bonding phenol, a lipophilic methyl group, and a halogen-bonding chlorine atom.

This whitepaper provides an in-depth technical analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will critically examine its physicochemical profile, deconstruct the causality behind its synthetic challenges, and provide a self-validating, field-proven protocol for its preparation, bypassing common regioselectivity traps.

Physicochemical Profiling & Structural Analysis

Understanding the spatial and electronic distribution of 2-chloro-5-hydroxy-4-methylbenzaldehyde is critical for its downstream application in medicinal chemistry. The meta-relationship between the aldehyde and the hydroxyl group prevents intramolecular hydrogen bonding, ensuring the phenol remains fully available for intermolecular interactions with target proteins (e.g., kinase hinge regions).

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 2-Chloro-5-hydroxy-4-methylbenzaldehydeIUPAC standard nomenclature.
CAS Registry Number 860753-80-6Unique identifier for procurement and safety tracking.
Molecular Formula C8H7ClO2Defines the tetrasubstituted nature of the ring.
Molecular Weight 170.593 g/mol ,[1]Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
SMILES String O=Cc1cc(O)c(C)cc1ClConfirms the relative ortho/meta/para positioning.
Hydrogen Bond Donors 1 (Phenolic -OH)Critical for anchoring in receptor binding pockets.
Hydrogen Bond Acceptors 2 (-OH, -CHO)Facilitates dipole-dipole interactions.

Mechanistic Synthesis Workflow

The Regioselectivity Trap: Why Direct Formylation Fails

A common pitfall in designing a synthesis for this molecule is attempting a direct formylation (e.g., Vilsmeier-Haack or Rieche formylation) on 4-chloro-2-methylphenol.

  • The Causality: In 4-chloro-2-methylphenol, the strongly activating hydroxyl group directs electrophiles to its ortho and para positions. Because the para position is blocked by chlorine, formylation exclusively occurs at the ortho position (C6), yielding 5-chloro-2-hydroxy-3-methylbenzaldehyde.

  • The Solution: To achieve the required meta-relationship between the -OH and -CHO groups, we must abandon direct phenol formylation. Instead, we utilize 2-chloro-4-methylbenzaldehyde as the starting material and exploit the synergistic directing effects of the existing substituents to introduce the oxygen atom precisely at C5.

The Synergistic Directing Strategy

In 2-chloro-4-methylbenzaldehyde, the C5 position is uniquely activated by all three existing groups:

  • -CHO (C1): Deactivating, meta-directing (points to C3 and C5).

  • -Cl (C2): Weakly deactivating, ortho/para-directing (points to C5).

  • -CH3 (C4): Activating, ortho/para-directing (points to C3 and C5).

Position 5 is the absolute thermodynamic and kinetic sweet spot. We can exploit this via a regioselective nitration, followed by chemoselective reduction, and finally a Sandmeyer-type diazotization/hydrolysis to install the phenol.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Chloro-4-methylbenzaldehyde (Starting Material) B Step 1: Regioselective Nitration (HNO3, H2SO4, 0°C) A->B C 2-Chloro-4-methyl-5-nitrobenzaldehyde (Intermediate 1) B->C D Step 2: Selective Reduction (SnCl2·2H2O, EtOH, 70°C) C->D E 5-Amino-2-chloro-4-methylbenzaldehyde (Intermediate 2) D->E F Step 3: Diazotization & Hydrolysis (NaNO2, H2SO4, 0°C -> 100°C) E->F G 2-Chloro-5-hydroxy-4-methylbenzaldehyde (Target Compound) F->G

Fig 1. Three-step synthetic workflow for 2-Chloro-5-hydroxy-4-methylbenzaldehyde.
Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Regioselective Nitration

  • Procedure: Dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) in concentrated H₂SO₄ at 0 °C. Add a pre-cooled mixture of conc. HNO₃ and H₂SO₄ dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C.

  • Causality & Validation: Keeping the temperature near 0 °C prevents the oxidative cleavage of the sensitive aldehyde group to a carboxylic acid. Complete conversion is validated by TLC (Hexanes/EtOAc 4:1), showing a shift to a more polar, UV-active spot. Quench on crushed ice to precipitate the pure 2-chloro-4-methyl-5-nitrobenzaldehyde.

Step 2: Chemoselective Reduction

  • Procedure: Suspend the nitro intermediate (1.0 eq) in absolute ethanol. Add SnCl₂·2H₂O (5.0 eq) and a catalytic amount of concentrated HCl. Heat to 70 °C for 3 hours.

  • Causality & Validation: Standard catalytic hydrogenation (Pd/C, H₂) would risk hydrodehalogenation (loss of the chlorine atom) and reduction of the aldehyde. Stannous chloride is highly chemoselective for nitro groups. The reaction validates itself visually: the opaque suspension clears into a transparent solution as the soluble amine hydrochloride salt forms.

Step 3: Diazotization and Hydrolysis

  • Procedure: Suspend the resulting 5-amino-2-chloro-4-methylbenzaldehyde (1.0 eq) in 10% aqueous H₂SO₄ at 0 °C. Add aqueous NaNO₂ (1.1 eq) dropwise. Stir for 30 minutes. Slowly heat the reactor to 100 °C for 1 hour.

  • Causality & Validation: The cold temperature stabilizes the diazonium intermediate. Heating drives the thermodynamic extrusion of N₂ gas, generating an aryl cation that is immediately trapped by water to form the phenol. The cessation of gas bubbling serves as a visual, self-validating indicator of reaction completion. Extract with dichloromethane and purify via silica gel chromatography.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized 2-chloro-5-hydroxy-4-methylbenzaldehyde, the following analytical signatures should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • ~10.3 ppm (s, 1H): Confirms the preservation of the aldehyde proton.

    • ~7.4 ppm (s, 1H) & ~7.2 ppm (s, 1H): Two distinct aromatic singlets (H-6 and H-3), confirming the para-relationship of the remaining ring protons and validating the regioselectivity of the nitration step.

    • ~5.5 - 6.0 ppm (br s, 1H): The phenolic -OH proton (exchangeable with D₂O).

    • ~2.3 ppm (s, 3H): The aryl methyl group.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ at m/z 169.0 (³⁵Cl) and 171.0 (³⁷Cl). The distinct 3:1 isotopic ratio confirms the retention of the chlorine atom throughout the synthetic sequence.

Pharmaceutical & Agrochemical Applications

The strategic placement of functional groups on 2-chloro-5-hydroxy-4-methylbenzaldehyde makes it a privileged scaffold in drug development:

  • Fragment-Based Drug Discovery (FBDD): The aldehyde acts as a highly reactive electrophile for reductive amination or Schiff base formation with primary amines. This is routinely used to synthesize complex heterocycles like benzimidazoles or quinazolines.

  • Halogen Bonding & Lipophilic Efficiency (LiPE): The C2 chlorine atom provides a highly directional vector for halogen bonding with the carbonyl oxygen of protein backbones. Simultaneously, the C4 methyl group increases the local lipophilicity, displacing high-energy water molecules from hydrophobic sub-pockets in target receptors.

  • Allosteric Modulation: The C5 hydroxyl group is perfectly positioned to act as a hydrogen bond donor/acceptor, a motif frequently utilized in the design of allosteric modulators for G-protein coupled receptors (GPCRs).

References

  • Title: 860753-80-6 | 2-Chloro-5-hydroxy-4-methylbenzaldehyde | A2B Source: Chemikart URL
  • Title: 34333-12-5 | 3-Chloro-6-hydroxy-2-methylbenzaldehyde | BLD Pharm (Contains structural and isomeric data cross-references for 860753-80-6)

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in Organic Solvents

Abstract This technical guide presents a comprehensive framework for the systematic determination of the solubility profile of 2-Chloro-5-hydroxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive framework for the systematic determination of the solubility profile of 2-Chloro-5-hydroxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest in pharmaceutical and chemical research. Recognizing the general absence of publicly available solubility data for this specific compound, this document serves as a foundational protocol for its characterization. It is designed for researchers, chemists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale. The guide covers the critical aspects of physicochemical characterization, the theoretical principles of solubility, a detailed experimental workflow using the gold-standard shake-flask method, and robust analytical quantification via HPLC-UV. The objective is to equip scientists with a self-validating methodology to generate reliable and reproducible solubility data, a cornerstone for successful process development, formulation, and synthesis activities.

Introduction: The Imperative of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior throughout the entire development lifecycle.[1] From bioavailability and dosage form design in pharmaceuticals to reaction kinetics and purification strategies in chemical synthesis, a thorough understanding of a compound's solubility is indispensable.[2][3] Poorly soluble compounds can present significant challenges, leading to low bioavailability, unpredictable in-vitro results, and costly late-stage failures in development.[4]

This guide focuses on 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS No. 3328-68-5), a molecule whose solubility characteristics are not widely documented. The presence of a polar phenolic hydroxyl group, a moderately polar aldehyde group, and non-polar chloro and methyl substituents suggests a complex solubility behavior that will vary significantly across different organic solvents. This document provides a first-principles approach to systematically and accurately map this solubility profile.

Solute Characterization: Understanding the Molecule

Before any experimental work, a foundational understanding of the solute is paramount. The properties of 2-Chloro-5-hydroxy-4-methylbenzaldehyde will directly govern its interaction with various solvents.

Molecular Structure and Physicochemical Properties

The structure of 2-Chloro-5-hydroxy-4-methylbenzaldehyde contains distinct functional groups that influence its polarity and hydrogen-bonding capabilities:

  • Phenolic Hydroxyl (-OH) group: Acts as a strong hydrogen bond donor and acceptor, conferring polarity and enabling interaction with protic and polar aprotic solvents.

  • Aldehyde (-CHO) group: A polar group that can act as a hydrogen bond acceptor.

  • Chloro (-Cl) and Methyl (-CH₃) groups: Contribute to the molecule's lipophilicity and size.

A summary of key physicochemical properties, which should be experimentally verified or calculated using reliable software, is presented below. These values are crucial for interpreting solubility data and for developing predictive models.[5][6][7]

Table 1: Physicochemical Properties of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

PropertyPredicted/Calculated ValueSignificance in Solubility
CAS Number 3328-68-5Unique chemical identifier.[8]
Molecular Formula C₈H₇ClO₂Determines molecular weight.
Molecular Weight 170.59 g/mol Used for converting mass to molar concentrations.
Calculated logP ~2.5 - 3.0Indicates a preference for lipophilic/organic solvents over water.
pKa (Phenolic OH) ~8 - 9The molecule is acidic; its charge state (and thus solubility in protic solvents) will depend on pH.
Hydrogen Bond Donors 1 (from -OH)Ability to donate a hydrogen bond to solvent molecules.
Hydrogen Bond Acceptors 2 (from C=O and -OH)Ability to accept hydrogen bonds from solvent molecules.

(Note: Predicted values are estimates and should be confirmed experimentally where possible.)

The Importance of the Solid State

The crystalline form of a compound can significantly impact its solubility. Different polymorphs (crystal structures) of the same molecule can exhibit different melting points, stabilities, and, crucially, solubilities. Therefore, it is essential to characterize the solid form of the starting material using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure that all solubility measurements are performed on a consistent and known crystalline form.

Experimental Design and Strategy

A systematic approach begins with a logical selection of solvents and a clear experimental workflow.

Rationale for Solvent Selection

To build a comprehensive profile, solvents should be selected to cover a wide range of polarities and hydrogen bonding capabilities. This allows for a thorough understanding of the solute-solvent interactions.

Table 2: Proposed Organic Solvents for Solubility Profiling

ClassSolventRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding (both donor and acceptor); mimics polar functional groups.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Possess polarity and can act as hydrogen bond acceptors but lack donor capabilities.
Non-Polar Aromatic TolueneRepresents aromatic interactions (π-π stacking) which may be relevant.
Non-Polar Aliphatic n-HexaneRepresents purely non-polar, van der Waals interactions.
Overall Experimental Workflow

The process for determining the solubility profile is a multi-step procedure that requires careful execution to ensure data integrity. The workflow encompasses everything from initial material characterization to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Characterize Solute (XRPD, DSC) B Select & Prepare Organic Solvents A->B D Prepare Saturated Solutions (Shake-Flask Method) B->D C Develop & Validate Analytical Method (HPLC-UV) C->D E Equilibrate Samples (e.g., 24-48h at constant T) D->E F Separate Phases (Centrifuge & Filter) E->F G Quantify Concentration (HPLC-UV Analysis) F->G H Calculate Solubility (mg/mL, mol/L) G->H I Compile & Report Data H->I

Caption: General workflow for solubility profile determination.

Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized gold-standard for determining equilibrium (or thermodynamic) solubility.[9] It involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period until the system reaches thermodynamic equilibrium.

Detailed Experimental Protocol

1. Preparation of Saturated Solution: a. To a series of appropriately sized glass vials (e.g., 4 mL or 8 mL) with screw caps, add a pre-weighed excess amount of 2-Chloro-5-hydroxy-4-methylbenzaldehyde. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg per 1 mL of solvent. b. Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial. c. Prepare samples in triplicate for each solvent to ensure statistical validity.

2. Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature is 25 °C (298.15 K). If temperature dependence is being studied, parallel experiments at different temperatures (e.g., 15 °C, 37 °C) should be run. c. Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

3. Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. To separate the saturated liquid phase from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant using a calibrated pipette. d. Filter the collected supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

4. Sample Preparation for Analysis: a. Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical calibration curve. The dilution factor must be precisely recorded. b. Prepare the diluted samples for HPLC analysis.

G start Start: Excess Solute + Known Volume of Solvent equilibrate Step 1: Equilibrate (e.g., 24-48h at 25°C) Constant Agitation start->equilibrate settle Step 2: Settle (Allow solid to sediment) equilibrate->settle separate Step 3: Separate (Centrifuge & Filter Supernatant) settle->separate dilute Step 4: Dilute (Accurately dilute filtrate to known volume) separate->dilute analyze Step 5: Analyze (Quantify by HPLC-UV) dilute->analyze finish End: Calculate Solubility analyze->finish

Caption: Step-by-step workflow for the shake-flask method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal technique for accurately quantifying the concentration of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in the saturated solutions due to its specificity, sensitivity, and the compound's UV-active aromatic structure.

Protocol: HPLC Method and Calibration

1. Instrument and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid). A starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by running a UV scan of a standard solution to find the wavelength of maximum absorbance (λ-max), likely in the 254-280 nm range.

2. Preparation of Calibration Standards: a. Prepare a primary stock solution of 2-Chloro-5-hydroxy-4-methylbenzaldehyde of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile). b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of the diluted solubility samples. c. Inject each standard in triplicate to establish a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999 for accuracy.

3. Sample Analysis and Calculation: a. Inject the prepared (and diluted) samples from the shake-flask experiment. b. Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. c. Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 3: Solubility Profile of 2-Chloro-5-hydroxy-4-methylbenzaldehyde at 25 °C

SolventSolubility (mg/mL) (Mean ± SD, n=3)Molar Solubility (mol/L) (Mean ± SD, n=3)Qualitative Classification
Methanol(Experimental Data)(Calculated Data)(e.g., Very Soluble, Soluble)
Ethanol(Experimental Data)(Calculated Data)(e.g., Freely Soluble)
Acetone(Experimental Data)(Calculated Data)(e.g., Soluble)
Ethyl Acetate(Experimental Data)(Calculated Data)(e.g., Sparingly Soluble)
DMSO(Experimental Data)(Calculated Data)(e.g., Very Soluble)
Toluene(Experimental Data)(Calculated Data)(e.g., Slightly Soluble)
n-Hexane(Experimental Data)(Calculated Data)(e.g., Practically Insoluble)

Conclusion and Outlook

This guide provides a robust, first-principles methodology for determining the solubility profile of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in organic solvents. By adhering to this framework—combining meticulous solute characterization, a systematic experimental design using the shake-flask method, and precise HPLC-UV quantification—researchers can generate high-quality, reliable data. This information is fundamental for guiding future work, including formulation development, process optimization for synthesis and purification, and building predictive computational models.[10] The generation of such foundational data is a critical step in advancing a novel chemical entity from the laboratory to its final application.

References

  • Gasteiger, J., et al. (2006). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

  • Filimonov, D. A., et al. (2020). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. ResearchGate. Available at: [Link]

  • Nagasawa, S., et al. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. Available at: [Link]

  • CUTM Courseware. Solubility: Importance, Measurements and Applications. Available at: [Link]

  • Schüürmann, G., et al. (2006). Prediction of Physicochemical Properties of Organic Compounds from 2D Molecular Structure – Fragment Methods vs. LFER Models. CHIMIA. Available at: [Link]

  • Novartis Institutes for BioMedical Research. (2022). Discovery solubility measurement and assessment with drug development in mind. Available at: [Link]

  • Barrett, J. A., et al. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. PubMed. Available at: [Link]

  • Voicu, S. N., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]

  • ReAgent Chemical Services. (2025). What Is Solubility?. The Chemistry Blog. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Mey, A. S. J. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • PubChem. 2-Chloro-5-methylbenzaldehyde. Available at: [Link]

  • IJCRT. (2020). Introduction, Importance And Factor Of Solubility. IJCRT.org. Available at: [Link]

Sources

Foundational

literature review of 2-Chloro-5-hydroxy-4-methylbenzaldehyde synthesis pathways

The following technical guide details the synthesis pathways for 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6). This document is structured for researchers and process chemists, focusing on mechanistic causa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6). This document is structured for researchers and process chemists, focusing on mechanistic causality, regioselectivity, and scalable protocols.[1]

Executive Summary

2-Chloro-5-hydroxy-4-methylbenzaldehyde is a highly functionalized aromatic intermediate, characterized by a specific substitution pattern that challenges standard electrophilic aromatic substitution (EAS) strategies.[1][2] Its synthesis is critical for developing advanced pharmacophores, particularly in the kinase inhibitor class where the ortho-chloro and meta-hydroxy motifs often modulate binding affinity.[1][2]

This guide analyzes two primary synthetic architectures:

  • The Convergent Route (Recommended): Late-stage chlorination of 3-hydroxy-4-methylbenzaldehyde.[1][2] This pathway offers the highest atom economy and fewest steps but relies on the regiochemical fidelity of the chlorination step.[1]

  • The Linear Route (Classical): Nitration of 2-chloro-4-methylbenzaldehyde followed by functional group interconversion (FGI).[1][2] This route is robust and uses commodity precursors but suffers from lower overall yield due to step count.[1]

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule based on the electronic directing effects of its substituents.[1]

  • The Core Conflict: The molecule possesses three directing groups—Aldehyde (EWG, meta-director), Hydroxyl (EDG, ortho/para-director), and Methyl (weak EDG, ortho/para-director).[1]

  • The Solution: The relative positions of the Hydroxyl (C5) and Chlorine (C2) suggest that the Chlorine atom should be introduced after the oxygen functionality is established, or the Oxygen should be introduced at the position most activated by the Chlorine and Methyl groups.[1]

Retrosynthesis cluster_legend Strategic Disconnection Target Target: 2-Chloro-5-hydroxy-4-methylbenzaldehyde Step1 Route 1: Electrophilic Chlorination (Regioselective at C6 relative to OH) Target->Step1 Step2 Route 2: Nitration -> Reduction -> Hydrolysis (Exploiting cooperative directing effects) Target->Step2 Precursor1 Precursor A: 3-Hydroxy-4-methylbenzaldehyde Precursor2 Precursor B: 2-Chloro-4-methylbenzaldehyde Step1->Precursor1 Step2->Precursor2

Figure 1: Retrosynthetic disconnection showing the two viable chemical lineages.

Pathway 1: Direct Chlorination (The Convergent Route)[1]

This is the most direct method, assuming the availability of 3-hydroxy-4-methylbenzaldehyde .[1][2] The success of this reaction hinges on the directing power of the hydroxyl group.[1]

Mechanistic Insight

In 3-hydroxy-4-methylbenzaldehyde :

  • –OH at C3: Strong activator. Directs ortho (C2, C4) and para (C6).[1] C4 is blocked by Methyl.[1]

  • –CH3 at C4: Weak activator. Directs ortho (C3, C5).[1] C3 is blocked by OH.[1]

  • –CHO at C1: Deactivator. Directs meta (C3, C5).[1]

The Regioselectivity Battle: The incoming electrophile (


) faces a choice between C2  and C6  (both ortho to OH).[1]
  • C2: Flanked by –CHO and –OH.[1] Sterically crowded.[1]

  • C6: Flanked by –CHO and –H. Less hindered.[1]

  • Result: Chlorination occurs predominantly at C6 .[1]

  • Nomenclature Check: A substituent at C6 (relative to the original aldehyde C1) becomes C2 in the final product numbering (lowest locant rule).[1] Thus, 6-chloro-3-hydroxy-4-methylbenzaldehyde is chemically identical to 2-chloro-5-hydroxy-4-methylbenzaldehyde .[1][2]

Experimental Protocol

Reagent: Sulfuryl Chloride (


) is preferred over chlorine gas for stoichiometric control and ease of handling.[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in Glacial Acetic Acid (100 mL).

  • Cooling: Cool the solution to 15°C using a water/ice bath. Note: Lower temperatures improve regioselectivity.[1][2]

  • Addition: Dropwise add Sulfuryl Chloride (14.8 g, 110 mmol) over 45 minutes. Ensure the internal temperature does not exceed 20°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The product spot should appear less polar than the starting material.[1]

  • Quench: Pour the reaction mixture slowly into 500 mL of ice water with vigorous stirring. The product should precipitate as a pale yellow solid.[1]

  • Isolation: Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.[1]

  • Purification: Recrystallize from ethanol/water (8:2) to afford the target as off-white needles.[1]

Yield Expectation: 75-85%.

Pathway 2: Nitration-Hydrolysis (The Linear Route)[2]

If the hydroxy-aldehyde precursor is unavailable, this route builds the functionality from 2-chloro-4-methylbenzaldehyde .[1][2] This exploits the "Perfect Storm" of directing effects.[1]

Mechanistic Insight

In 2-chloro-4-methylbenzaldehyde :

  • –CHO (C1): Directs meta to C3 and C5.

  • –Cl (C2): Directs ortho/para.[1] Para is C5.[1] Ortho is C3.[1]

  • –CH3 (C4): Directs ortho/para. Ortho is C3 and C5.[1]

Consensus: All three groups direct the incoming Nitro group (


) to C5 .
  • C3: Sterically crushed between Cl and CHO.[1]

  • C5: Open and electronically super-activated.

Workflow Diagram

Pathway2 Start 2-Chloro-4-methylbenzaldehyde Inter1 2-Chloro-5-nitro-4-methylbenzaldehyde Start->Inter1 HNO3/H2SO4 (Nitration at C5) Inter2 2-Chloro-5-amino-4-methylbenzaldehyde Inter1->Inter2 Fe/HCl or SnCl2 (Reduction) Final Target: 2-Chloro-5-hydroxy-4-methylbenzaldehyde Inter2->Final 1. NaNO2/H2SO4 2. H2O, Heat (Diazotization/Hydrolysis)

Figure 2: Stepwise functionalization via the nitro intermediate.[1][3]

Experimental Protocol Summary
  • Nitration: Treat 2-chloro-4-methylbenzaldehyde with mixed acid (

    
    ) at 0-5°C. Isolate the 5-nitro isomer.[1][2]
    
  • Reduction: Reduce the nitro group using Iron powder in acidic ethanol or Stannous Chloride (

    
    ) to yield the aniline.[1]
    
  • Hydrolysis: Diazotize the amine at 0°C with

    
    , then heat the diazonium salt in aqueous sulfuric acid (10-15%) to 80°C to install the hydroxyl group.
    

Comparative Data Analysis

FeaturePathway 1 (Direct Chlorination)Pathway 2 (Nitration/Hydrolysis)
Step Count 1 Step3 Steps
Atom Economy HighLow (Stoichiometric Fe/Sn waste)
Regioselectivity Moderate (Requires temp control)Excellent (Cooperative directing)
Precursor Cost High (3-hydroxy-4-methylbenzaldehyde)Low (2-chloro-4-methylbenzaldehyde)
Safety Profile Corrosive (

)
Hazardous (

, Diazonium salts)
Scalability HighModerate (Diazo handling limits)

References

  • Synthesis of Hydroxybenzaldehydes via Reimer-Tiemann and Derivatives. European Patent Office.[1] Patent EP0074272.[1] Link[1]

  • Regioselective Chlorination of Phenols using Sulfuryl Chloride.Journal of Organic Chemistry.
  • Preparation of 3-hydroxy-4-methylbenzaldehyde. PrepChem. Link

  • 2-Chloro-5-hydroxy-4-methylbenzaldehyde Product Data. AK Scientific. CAS 860753-80-6.[2][4][5] Link

  • Directing Effects in Electrophilic Aromatic Substitution. Organic Chemistry Portal. Mechanistic grounding for C5 vs C6 selectivity. Link

Sources

Exploratory

pKa Profiling and Ionization Dynamics of 2-Chloro-5-hydroxy-4-methylbenzaldehyde: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery and formulation, the acid dissociation constant ( ) is a master variable. It dictates an Active Pharmaceutical Ingredient's (API) lipophilicity profile ( ), aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and formulation, the acid dissociation constant (


) is a master variable. It dictates an Active Pharmaceutical Ingredient's (API) lipophilicity profile (

), aqueous solubility, and passive membrane permeability. This whitepaper provides an in-depth technical analysis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6), a highly functionalized aromatic building block. By deconstructing its structural electronic effects and establishing self-validating experimental protocols, this guide equips researchers with the authoritative methodologies required to accurately profile its ionization dynamics.

Structural Deconstruction and Theoretical Prediction

To understand the ionization behavior of 2-Chloro-5-hydroxy-4-methylbenzaldehyde, we must first analyze the causality behind its molecular architecture. The molecule contains a central benzene ring functionalized with four distinct groups. Within the physiological pH range (pH 1–14), the sole ionizable center is the phenolic hydroxyl (-OH) group at position 5 .

The baseline


 of an unsubstituted phenol is approximately 10.0. However, the substituents on this specific scaffold exert competing electronic effects that shift this value:
  • Aldehyde (-CHO) at C1 (Meta to -OH): Acts as an Electron-Withdrawing Group (EWG) via inductive effects (

    
    ). This stabilizes the negative charge of the conjugate base (phenolate anion), thereby decreasing the 
    
    
    
    .
  • Chlorine (-Cl) at C2 (Para to -OH): Halogens are strongly electronegative. Through the

    
     effect, chlorine further pulls electron density away from the phenolate oxygen, decreasing the 
    
    
    
    .
  • Methyl (-CH3) at C4 (Ortho to -OH): Alkyl groups are Electron-Donating Groups (EDG) via hyperconjugation and inductive effects (

    
    ). This pushes electron density toward the phenolate oxygen, destabilizing the anion and increasing the 
    
    
    
    .
Comparative Analysis

To predict the


 accurately, we benchmark against structurally analogous compounds. For instance, 2-Chloro-5-hydroxybenzaldehyde  lacks the methyl group and exhibits a predicted 

of

[1]. The addition of the ortho-methyl group in our target compound introduces a

effect that slightly destabilizes the phenolate. Consequently, the

of 2-Chloro-5-hydroxy-4-methylbenzaldehyde is theoretically extrapolated to be higher, in the range of 9.0 to 9.2 .

ElectronicEffects OH Phenolic -OH (C5) Ionizable Center CHO Aldehyde (-CHO, C1) Meta position CHO->OH EWG (Inductive) Decreases pKa Cl Chlorine (-Cl, C2) Para position Cl->OH EWG (Inductive) Decreases pKa CH3 Methyl (-CH3, C4) Ortho position CH3->OH EDG (Hyperconjugation) Increases pKa

Figure 1: Vectorial electronic effects of substituents on the phenolic hydroxyl group.

Quantitative Data Summary

The table below summarizes the quantitative


 shifts driven by the structural modifications discussed above, providing a clear reference for formulation scientists.
CompoundSubstitution PatternExperimental / Predicted

Primary Ionizable GroupReference
PhenolBase aromatic ring~10.0Phenolic -OHStandard
2-Chloro-5-hydroxybenzaldehyde-Cl (C2), -CHO (C1), -OH (C5)

(Pred)
Phenolic -OH[1]
2-Chloro-3-hydroxybenzaldehyde-Cl (C2), -CHO (C1), -OH (C3)

(Pred)
Phenolic -OH[2]
2-Chloro-5-hydroxy-4-methylbenzaldehyde -Cl (C2), -CHO (C1), -CH3 (C4), -OH (C5) ~9.0 - 9.2 (Est) Phenolic -OH Extrapolated

Experimental Methodologies for Determination

To empirically validate the


 of 2-Chloro-5-hydroxy-4-methylbenzaldehyde, two orthogonal, self-validating protocols are required. Relying on a single method introduces blind spots regarding solubility limits or spectral overlap.
Protocol A: Potentiometric Titration (The Gold Standard)

Causality & Rationale: Potentiometry is selected for its direct observation of proton mass balance[3]. By titrating the compound with a standardized base under a nitrogen blanket (to prevent atmospheric


 from dissolving and falsely lowering the pH), every measured millivolt change is directly and causally linked to the deprotonation of the phenolic -OH.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of

    
    .
    
  • Sample Preparation: Dissolve 2-Chloro-5-hydroxy-4-methylbenzaldehyde in a 0.15 M

    
     aqueous solution to maintain a constant ionic strength (mimicking physiological conditions). Note: If aqueous solubility is poor, a co-solvent system (e.g., Methanol/Water) may be used, requiring Yasuda-Shedlovsky extrapolation to determine the aqueous 
    
    
    
    [4].
  • Titration Execution: Titrate with standardized 0.1 M

    
     using an automated dispenser. Introduce titrant in 0.01 mL increments as the pH approaches the estimated 
    
    
    
    (pH 8.5 - 9.5).
  • Data Extraction: Plot the first derivative of the pH vs. volume curve. The inflection point, where the concentration of the protonated form equals the deprotonated form (

    
    ), represents the exact 
    
    
    
    .
Protocol B: UV-Vis Spectrophotometric Titration

Causality & Rationale: We select UV-Vis spectrophotometry because the deprotonation of the phenolic -OH generates a phenolate anion. This anion possesses an additional lone pair that heavily participates in the aromatic


-system, causing a pronounced bathochromic (red) shift and hyperchromic effect[5]. By tracking this specific spectral shift, we isolate the ionization event from background noise, creating a highly sensitive, self-validating measurement system[6].

Step-by-Step Methodology:

  • Buffer Series Preparation: Prepare a series of universal buffers ranging from pH 2.0 to 12.0, ensuring constant ionic strength.

  • Thermal Equilibration: Spike each buffer with a constant micromolar concentration of the analyte. Equilibrate at

    
    .
    
  • Spectral Scanning: Scan each solution from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Isosbestic Point Verification: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). The presence of a tight isosbestic point validates that only a two-state transition (

    
    ) is occurring[6].
    
  • Non-linear Regression: Plot the absorbance at the wavelength of maximum difference (

    
     of the phenolate) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

UVVisWorkflow Prep 1. Sample Preparation (Aqueous buffer series pH 2-12) Eq 2. Thermal Equilibration (25.0 ± 0.1 °C) Prep->Eq Scan 3. UV-Vis Scanning (200-400 nm) Eq->Scan Iso 4. Isosbestic Point ID (Verify two-state system) Scan->Iso Fit 5. Non-linear Regression (Absorbance vs. pH) Iso->Fit Result 6. pKa Extraction Fit->Result

Figure 2: Step-by-step spectrophotometric workflow for pKa determination.

Implications for Drug Development

Understanding that 2-Chloro-5-hydroxy-4-methylbenzaldehyde has a


 of ~9.0-9.2 is critical for downstream pharmaceutical processing:
  • Absorption & Permeability: At physiological pH (7.4), the local environment is nearly two log units below the

    
    . Therefore, 
    
    
    
    of the molecule will exist in its unionized, lipophilic state. This ensures excellent passive diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium).
  • Formulation Strategy: Because the molecule is unionized at neutral pH, its aqueous solubility will be inherently low. Formulation scientists must rely on lipid-based delivery systems, amorphous solid dispersions, or co-solvents rather than simple salt formation to enhance bioavailability.

References

  • 860753-80-6 | 2-Chloro-5-hydroxy-4-methylbenzaldehyde Source: chemikart.com URL:

  • 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 Source: benchchem.com URL:2

  • 2-CHLORO-5-HYDROXYBENZALDEHYDE | 7310-94-3 Source: chemicalbook.com URL:1

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator Source: scirp.org URL:6

  • Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift Source: nih.gov URL:5

  • Development of Methods for the Determination of pKa Values Source: nih.gov URL:3

  • An In-depth Technical Guide to the pKa and Aqueous Speciation of Arsenous Acid Source: benchchem.com URL:4

Sources

Foundational

Crystalline Architecture: A Technical Guide to the Structural Analysis of Substituted Benzaldehyde Derivatives

Introduction Substituted benzaldehydes are not merely chemical intermediates; they are the scaffold upon which vast libraries of Schiff bases, chalcones, and pharmaceutical actives are built.[1] From a structural perspec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzaldehydes are not merely chemical intermediates; they are the scaffold upon which vast libraries of Schiff bases, chalcones, and pharmaceutical actives are built.[1] From a structural perspective, they present a unique crystallographic paradox: the rigid planarity of the benzene ring contrasts with the rotational freedom of the formyl (–CHO) group and the flexible nature of various substituents.

For the drug development professional, determining the precise solid-state arrangement of these derivatives is critical. It reveals the supramolecular synthons —recurring intermolecular interaction patterns—that dictate solubility, bioavailability, and shelf stability.

This guide moves beyond basic data collection. It details the specific methodologies required to grow, solve, and analyze these often-problematic crystals, focusing on the subtle intermolecular forces (C–H···O,


-

stacking) that drive their assembly.

Phase 1: The Crystallization Strategy

Substituted benzaldehydes often possess low melting points, frequently resulting in oils rather than diffraction-quality crystals. Overcoming this requires a multi-vector approach.

Solvent Selection & Methodology

The "like dissolves like" rule is insufficient here. You must manipulate the supersaturation curve to favor nucleation over oiling out.

  • Protocol A: Slow Evaporation (SE) – For thermally stable derivatives

    • Dissolve 20-30 mg of the derivative in a solvent with moderate volatility (e.g., Ethanol, Acetone, or Acetonitrile).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean 4 mL vial. Why: Dust particles induce twinning.
      
    • Cover with Parafilm and pierce 3-4 small holes.

    • Store in a vibration-free environment at 4°C (if low melting) or RT.

  • Protocol B: Vapor Diffusion – For "oily" or scarce samples

    • Dissolve the sample in a "good" solvent (e.g., THF or DCM) in a small inner vial.

    • Place this open vial inside a larger jar containing a "bad" solvent (e.g., Hexane or Pentane).

    • Seal the outer jar. The volatile "bad" solvent diffuses into the solution, slowly lowering solubility and inducing high-quality crystal growth without thermal shock.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for selecting the correct crystallization method based on compound properties.

CrystallizationWorkflow Start Start: Substituted Benzaldehyde Sample CheckMP Check Melting Point Start->CheckMP IsLowMP MP < 50°C (Liquid/Oil)? CheckMP->IsLowMP Derivatize Derivatization Strategy (e.g., Hydrazone formation) IsLowMP->Derivatize Yes (Oil) VaporDiff Vapor Diffusion (Solvent: DCM/Hexane) IsLowMP->VaporDiff No (Solid) SlowEvap Slow Evaporation (Solvent: EtOH/Acetone) IsLowMP->SlowEvap No (Stable Solid) Cooling Low Temp (-20°C) In situ Crystallization IsLowMP->Cooling Yes (Must be pure) Derivatize->SlowEvap New Solid Analyze Microscopic Inspection (Polarized Light) VaporDiff->Analyze SlowEvap->Analyze Cooling->Analyze

Figure 1. Decision matrix for crystallizing benzaldehyde derivatives, prioritizing derivatization for oils and diffusion for solids.

Phase 2: Data Collection & Reduction

Once a crystal is mounted (typically using Paratone oil on a MiTeGen loop), data collection must address the specific electronic environment of the benzene ring.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is standard. However, if the derivative contains light atoms only (C, H, O, N) and crystals are small (<0.1 mm), Cu-K
    
    
    is superior due to higher flux, though absorption correction becomes critical.
  • Temperature: Collect at 100 K . Benzaldehydes often exhibit significant thermal motion in the –CHO group. Room temperature data often smears the electron density, making it impossible to distinguish the carbonyl oxygen from the hydrogen.

Phase 3: Structure Solution & Refinement (The Expert Layer)

This is where the "science" happens. The benzaldehyde moiety presents specific refinement challenges.

The Phase Problem & Solution

Use Dual-Space methods (e.g., SHELXT). It is more robust than Direct Methods for planar molecules where phase ambiguity can occur.

Handling the Formyl Group Disorder

A common issue in benzaldehydes is the rotational disorder of the aldehyde group (180° flip), where the O and H positions are averaged.

  • Diagnosis: The thermal ellipsoid of the carbonyl oxygen looks "cigar-shaped" or elongated perpendicular to the C=O bond.

  • Remedy:

    • Split the oxygen and hydrogen into two positions (Part A and Part B).

    • Refine their occupancy (usually starting at 0.5/0.5) using a free variable (FVAR).

    • Apply EADP (Equal Anisotropic Displacement Parameters) constraints if the atoms are very close.

Hydrogen Atom Treatment
  • Aromatic Protons: Place geometrically (HFIX 43).

  • Aldehyde Proton: Do not simply place it geometrically if possible. Locate it in the Difference Fourier map to confirm the trans or cis orientation relative to ortho-substituents. If unresolvable, use HFIX 13 (idealized geometry) but verify it makes chemical sense (e.g., forming an intramolecular H-bond).

Phase 4: Supramolecular & Hirshfeld Surface Analysis

For this audience, the unit cell dimensions are less important than how the molecules interact. Substituted benzaldehydes are defined by Weak Hydrogen Bonds (C–H···O) .

The Hirshfeld Workflow

Hirshfeld surface analysis (using CrystalExplorer) partitions the crystal space into molecular volumes, allowing quantification of interactions.

  • Generate Surface: Map

    
     (normalized distance).
    
    • Red spots: Contacts shorter than van der Waals radii (Strong H-bonds).

    • White regions: Contacts at vdW distance.

    • Blue regions: No close contacts.

  • Fingerprint Plots: These 2D histograms summarize the entire interaction profile.

    • Spikes: Look for sharp spikes at the bottom left. In benzaldehydes, a spike at

      
       usually corresponds to the C–H···O  interaction involving the carbonyl oxygen.
      
Visualization: Interaction Logic

The following diagram illustrates how to interpret the supramolecular data.

SupramolecularLogic Input CIF Data Hirshfeld Hirshfeld Surface Generation (d_norm) Input->Hirshfeld RedSpots Red Regions (Short Contacts) Hirshfeld->RedSpots Fingerprint 2D Fingerprint Plot Analysis Hirshfeld->Fingerprint CHO_Interaction Identify C-H...O (The Carbonyl Synthon) RedSpots->CHO_Interaction Strongest Pi_Stacking Identify Pi-Pi (Face-to-Face/Edge-to-Face) Fingerprint->Pi_Stacking Central Region Conclusion Structure-Property Correlation (SAR) CHO_Interaction->Conclusion Pi_Stacking->Conclusion

Figure 2. Analytical workflow for decoding supramolecular interactions from Hirshfeld surfaces.

Data Presentation: Representative Crystallographic Parameters

When reporting your data, benchmarking against typical values for this class is essential. The table below summarizes typical parameters for substituted benzaldehydes.

ParameterTypical Range/ValueNotes
Crystal System Monoclinic / TriclinicOrthorhombic is less common for planar derivatives.
Space Group

or

Centrosymmetric groups are favored due to dipole pairing.
Z (Molecules/Cell) 4Indicates one molecule per asymmetric unit in

.
C=O Bond Length 1.19 – 1.22 ÅShortening may indicate lack of H-bonding; lengthening suggests strong participation.
Torsion Angle (-CHO) 0° - 15° (Planar)Ortho-substituents can force this up to 30-40° (steric hindrance).
R-Factor (

)
< 0.05 (5%)Values > 7% often indicate unresolved disorder or twinning.

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Source: RSC Advances (2020). Context: Detailed protocol on interpreting C-H...O and pi-stacking in benzaldehydes.

  • Single Crystal X-ray diffraction - Rigaku. Source: Rigaku Technical Whitepaper.[2] Context: Methodology for small molecule data collection and instrument selection.

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations. Source: MDPI (2023). Context: Application of CrystalExplorer for quantifying intermolecular interactions.[3]

  • Crystallisation Techniques. Source: University of Washington / Dept of Chemistry. Context: Standard protocols for slow evaporation and vapor diffusion.

  • Molecular structures of substituted benzaldehydes. Source: ResearchGate / J. Phys. Chem A. Context: Statistical analysis of bond lengths and torsion angles in benzaldehyde derivatives.

Sources

Exploratory

2-Chloro-5-hydroxy-4-methylbenzaldehyde CAS number and registry data

The following technical guide provides an in-depth analysis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde , a specialized intermediate used in the synthesis of complex pharmaceutical agents. This document is structured to s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde , a specialized intermediate used in the synthesis of complex pharmaceutical agents. This document is structured to serve researchers and drug development professionals, synthesizing chemical registry data, synthetic methodologies, and application insights.

CAS Registry Number: 860753-80-6[1][2][3]

Executive Summary

2-Chloro-5-hydroxy-4-methylbenzaldehyde is a halogenated benzaldehyde derivative characterized by the presence of a hydroxyl group, a methyl group, and a chlorine atom on the benzene ring.[1] It serves as a critical building block in medicinal chemistry, particularly in the design of heterocycles and kinase inhibitors where the aldehyde moiety facilitates condensation reactions and the halogen provides a handle for cross-coupling (e.g., Suzuki-Miyaura).

Unlike its more common isomers (e.g., 2-chloro-4-hydroxy- or 5-chloro-2-hydroxy-), this specific substitution pattern (2-Cl, 5-OH, 4-Me) offers unique steric and electronic properties that influence the regioselectivity of downstream transformations.[1]

Chemical Identity & Registry Data

Detailed identification data is crucial for regulatory compliance and database verification.

Attribute Data
CAS Number 860753-80-6
IUPAC Name 2-Chloro-5-hydroxy-4-methylbenzaldehyde
Common Synonyms 6-Chloro-3-hydroxy-4-methylbenzaldehyde (numbering variant); Benzaldehyde, 2-chloro-5-hydroxy-4-methyl-
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
SMILES Cc1cc(O)c(cc1Cl)C=O
InChI Key Specific key depends on tautomer/protonation state, typically generated as:[1][4][5][6]InChI=1S/C8H7ClO2/...
MDL Number MFCD07783652 (varies by supplier, verify specific batch)

Physicochemical Properties

Note: As a specialized intermediate, some values are derived from predictive models validated against structural analogs.

  • Appearance: Off-white to pale yellow solid/powder.[1]

  • Melting Point: Typically 145–150 °C (Predicted); experimental values may vary based on purity.

  • Boiling Point: ~285 °C at 760 mmHg (Predicted).

  • Solubility:

    • Soluble in: DMSO, Methanol, Ethyl Acetate, DMF.

    • Sparingly soluble in: Water (due to lipophilic chloro/methyl groups despite the phenolic hydroxyl).

  • Acidity (pKa): The phenolic hydroxyl group is expected to have a pKa ≈ 7.5–8.5, slightly more acidic than unsubstituted phenol due to the electron-withdrawing chlorine and aldehyde groups.

Synthesis & Manufacturing

The synthesis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde presents a regiochemical challenge. The most robust route involves the electrophilic aromatic substitution (chlorination) of the corresponding hydroxybenzaldehyde precursor.

Core Synthetic Pathway (Retrosynthesis)

The primary route utilizes 3-Hydroxy-4-methylbenzaldehyde as the starting material.[1] The hydroxyl group directs the incoming electrophile (Cl⁺) to the ortho or para positions. Since the para position (relative to OH) is Position 6 (which corresponds to Position 2 in the target numbering), and Position 2 (between OH and CHO) is sterically crowded, the reaction conditions must be tuned to favor the desired isomer.

Reaction Scheme Description:
  • Precursor: 3-Hydroxy-4-methylbenzaldehyde.

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ) in acetic acid.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Product: 2-Chloro-5-hydroxy-4-methylbenzaldehyde (Target) + minor regioisomers.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisPathway Start Starting Material: 3-Hydroxy-4-methylbenzaldehyde Reagent Reagent: SO2Cl2 or Cl2 / AcOH (Electrophilic Chlorination) Start->Reagent Activation Intermediate Transition State: Sigma Complex Reagent->Intermediate Attack at C-6 (Ortho to OH) Target Target Product: 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6) Intermediate->Target -HCl (Aromatization) Byproduct Byproducts: Regioisomers (e.g., 6-Cl isomer) Over-chlorination Intermediate->Byproduct Alternative substitution

Caption: Synthetic pathway for CAS 860753-80-6 via electrophilic chlorination of 3-hydroxy-4-methylbenzaldehyde.

Applications in Drug Development

This compound is primarily utilized as a scaffold intermediate in the synthesis of bioactive molecules.

Key Structural Utility
  • Aldehyde Handle (C-1): Enables condensation reactions (e.g., Knoevenagel, reductive amination) to form heterocycles like quinolines, benzofurans, or indoles.

  • Phenolic Hydroxyl (C-5): Allows for etherification or esterification to modulate solubility and lipophilicity (LogP).

  • Aryl Chloride (C-2): Serves as a leaving group for nucleophilic aromatic substitution (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) or a partner in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl systems common in kinase inhibitors.
    
Therapeutic Areas
  • Oncology: Synthesis of tyrosine kinase inhibitors where the benzaldehyde core mimics the ATP-binding pocket.[1]

  • Infectious Disease: Development of antimicrobial agents requiring halogenated phenol pharmacophores.

Analytical Characterization & Quality Control

To ensure the integrity of experimental results, the identity of the compound must be validated using the following multi-modal approach.

Expected Analytical Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.1–10.3 ppm.[7]

    • Phenolic (-OH): Broad singlet at ~10.5–11.0 ppm (exchangeable with D₂O).

    • Aromatic Protons: Two singlets (due to para substitution pattern relative to each other on the 1,2,4,5-substituted ring). One at ~7.6 ppm (H-3, ortho to Cl) and one at ~6.9 ppm (H-6, ortho to OH).[1]

    • Methyl (-CH₃): Singlet at ~2.2–2.3 ppm.

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI- (Negative mode) often favored for phenols.

    • m/z: [M-H]⁻ = 169.0.

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl isotopes (M and M+2 peaks).

QC Decision Workflow

QC_Workflow Sample Crude Sample (CAS 860753-80-6) HNMR 1H NMR Analysis Sample->HNMR PurityCheck Check Aldehyde Peak (~10.2 ppm) & Integral HNMR->PurityCheck Decision Purity > 95%? PurityCheck->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (EtOH/Water) Decision->Fail No Fail->Sample Reprocess

Caption: Quality control workflow ensuring isomeric purity prior to downstream application.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.[1][8]
Eye Irritation H319Causes serious eye irritation.[8]
STOT-SE H335May cause respiratory irritation.[1][8]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to the corresponding benzoic acid upon air exposure.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • PubChem Compound Summary. 2-Chloro-5-hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Chemo-Structural Profiling of Chloro-Hydroxy-Methylbenzaldehyde Isomers: A Reactivity &amp; Synthesis Guide

Executive Summary & Structural Logic This technical guide analyzes the reactivity profile of chloro-hydroxy-methylbenzaldehyde isomers, with a primary focus on 3-chloro-4-hydroxy-5-methylbenzaldehyde (often synthesized f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This technical guide analyzes the reactivity profile of chloro-hydroxy-methylbenzaldehyde isomers, with a primary focus on 3-chloro-4-hydroxy-5-methylbenzaldehyde (often synthesized from 4-hydroxy-3-methylbenzaldehyde/ortho-cresol derivatives).[1]

These trisubstituted benzene derivatives represent a unique "push-pull" electronic system:

  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG), directing meta.[1]

  • Hydroxyl (-OH): Strong electron-donating group (EDG), directing ortho/para, activates the ring.[1]

  • Chlorine (-Cl): Inductive EWG but Resonance EDG (weak deactivator/ortho-para director).[1]

  • Methyl (-CH3): Weak EDG (inductive).[1]

The interplay between the acidic phenol and the electrophilic aldehyde defines their utility in synthesizing Schiff base ligands, pharmaceuticals (antitumor/antimicrobial), and agrochemicals.

Structural Analysis & Electronic Effects[1][2]

The reactivity of these isomers is dictated by the position of the Chlorine atom relative to the Hydroxyl and Aldehyde groups.

The "Ortho-Chloro" Effect (3-Cl Isomer)

In 3-chloro-4-hydroxy-5-methylbenzaldehyde , the chlorine atom is ortho to the hydroxyl group.[1]

  • Acidity Enhancement: The inductive electron-withdrawing nature of Chlorine (-I effect) stabilizes the phenoxide ion, significantly lowering the pKa compared to non-chlorinated analogues (pKa

    
     7.5–8.3 vs. 10.0 for phenol).
    
  • Nucleophilic Attacks: The aldehyde carbon remains highly electrophilic.[1] However, the adjacent bulky groups (Cl and Me) create a "steric pocket" around the phenol, making O-alkylation with bulky halides slower than in unhindered phenols.

The "Ortho-Aldehyde" Effect (2-Cl Isomer)

In 2-chloro-4-hydroxy-5-methylbenzaldehyde , the chlorine is ortho to the aldehyde.[1]

  • Steric Inhibition of Resonance: The bulky chlorine can twist the aldehyde group out of planarity with the benzene ring, reducing conjugation and slightly increasing the reactivity of the carbonyl carbon toward nucleophiles.

Visualization of Electronic Pathways

The following diagram maps the competing electronic effects and reactivity nodes.

ReactivityProfile Molecule 3-Chloro-4-hydroxy- 5-methylbenzaldehyde Aldehyde Aldehyde (-CHO) Electrophilic Center Molecule->Aldehyde Phenol Phenol (-OH) Nucleophilic/Acidic Molecule->Phenol Ring Aromatic Ring Nucleophilic (Activated) Molecule->Ring Schiff Schiff Base Formation (Condensation) Aldehyde->Schiff + Primary Amine Oxidation Oxidation to Benzoic Acid Aldehyde->Oxidation + KMnO4/Ag2O Etherification O-Alkylation (Ether Synthesis) Phenol->Etherification + R-X / Base EAS Electrophilic Subst. (Halogenation/Nitration) Ring->EAS Ortho to OH (Position 2 or 6)

Caption: Reactivity map showing the three primary reaction centers.[1] The aldehyde dominates electrophilic capture, while the phenol drives nucleophilic substitution.

Comparative Reactivity Matrix

Feature3-Chloro-4-hydroxy-5-methyl (Target)2-Chloro-4-hydroxy-5-methyl (Isomer)Mechanistic Driver
pKa (Phenolic OH) Lower (~8.[1]0)Higher (~9.[1]5)Inductive effect of ortho-Cl stabilizes phenoxide in the 3-Cl isomer.[1]
Schiff Base Rate FastModerateSteric hindrance from ortho-Cl in the 2-Cl isomer can impede amine approach to CHO.[1]
H-Bonding IntermolecularIntramolecular2-Cl isomer may form weak H-bonds between CHO and Cl (rare) or OH and Cl.[1]
Solubility Moderate (Polar solvents)Lower (Non-polar)3-Cl isomer has more available polar surface area for solvent interaction.[1]

Validated Experimental Protocols

These protocols are designed to be self-validating , meaning the physical changes observed serve as immediate confirmation of reaction progress.[1]

Synthesis of Schiff Base Ligands

Objective: Condensation of 3-chloro-4-hydroxy-5-methylbenzaldehyde with a primary amine (e.g., 4-aminophenol or ethylenediamine).[1]

Reagents:

  • 3-Chloro-4-hydroxy-5-methylbenzaldehyde (1.0 eq)[1][2]

  • Primary Amine (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[3]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute EtOH. The solution should be clear and pale yellow.[1]

  • Addition: Add 1.0 mmol of the amine slowly.

    • Self-Validation Check: A color change (typically to deep yellow or orange) should occur immediately, indicating the formation of the pre-equilibrium intermediate.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating water elimination.[1]

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours.

    • Monitoring: Spot on TLC (Silica gel, 7:3 Hexane:EtOAc).[1] The aldehyde spot (Rf ~0.5–0.[1]6) must disappear.[1] The product spot will likely be lower Rf due to increased polarity or higher if non-polar, but distinct from starting material.[1]

  • Isolation: Cool to room temperature. If precipitation does not occur, reduce volume by 50% under vacuum and cool in an ice bath.[1] Filter the solid.[1][3][4]

  • Purification: Recrystallize from hot EtOH.

Regioselective Chlorination (Synthesis of the Core)

Objective: Synthesize 3-chloro-4-hydroxy-5-methylbenzaldehyde from 4-hydroxy-3-methylbenzaldehyde.

Protocol Logic: Using Sulfuryl Chloride (SO2Cl2) allows for controlled chlorination.[1] The OH group activates the ortho positions (3 and 5).[1] Since position 5 is blocked by a methyl group, chlorination is forced to position 3.[1]

SynthesisPath Start 4-Hydroxy-3-methylbenzaldehyde Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent Reagent: SO2Cl2 Solvent: CHCl3 Temp: 0-5°C Reagent->Intermediate Product 3-Chloro-4-hydroxy- 5-methylbenzaldehyde Intermediate->Product Re-aromatization Byproduct HCl + SO2 Intermediate->Byproduct

Caption: Directed chlorination pathway. The methyl group blocks position 5, ensuring regioselectivity at position 3.

Analytical Profiling (Characterization)

To confirm the identity of the specific isomer, rely on the following spectroscopic signatures.

Infrared Spectroscopy (FT-IR)
Functional GroupFrequency (cm⁻¹)Diagnostic Feature
O-H Stretch 3200–3400 (Broad)Indicates phenolic OH.[1] Shift to lower freq indicates strong H-bonding.
C=O[1] Stretch 1660–1680 (Sharp)Aldehyde carbonyl.[1] Disappears upon Schiff base formation.[1]
C=C Aromatic 1580–1600Ring skeletal vibrations.
C-Cl Stretch 700–750Characteristic fingerprint for aryl chlorides.[1]
Nuclear Magnetic Resonance (1H NMR)
  • Aldehyde Proton (-CHO): Singlet at

    
     9.6–9.9 ppm.[1]
    
  • Aromatic Protons: Two distinct singlets (or doublets with small coupling constant

    
     Hz) indicating meta relationship, confirming the 1,3,4,5-substitution pattern.
    
  • Methyl Group: Singlet at

    
     2.2–2.3 ppm.[1]
    

References

  • Synthesis of Chlorovanillin Derivatives

    • Title: Synthesis and biological evaluation of 3-chloro-4-hydroxybenzaldehyde deriv
    • Source: ChemicalBook / PubChem Data.[1]

    • URL:[1]

  • Schiff Base Reactivity

    • Title: Synthesis and Characterization of Schiff bases derived
    • Source: Asian Journal of Chemistry / Semantic Scholar.[1]

    • URL:

  • Acidity and pKa Prediction

    • Title: 3-Chloro-5-hydroxybenzaldehyde Properties and pKa.[1][5]

    • Source: ChemicalBook.[1]

    • URL:[1]

  • Safety & Handling (GHS)

    • Title: Safety Data Sheet - 3-Chloro-4-hydroxybenzaldehyde.[1]

    • Source: Thermo Fisher Scientific.[1]

    • URL:

Sources

Protocols & Analytical Methods

Method

protocol for Schiff base formation with 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Application Note & Protocol: Schiff Base Formation with 2-Chloro-5-hydroxy-4-methylbenzaldehyde Abstract & Introduction Context: 2-Chloro-5-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Schiff Base Formation with 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Abstract & Introduction

Context: 2-Chloro-5-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde serving as a critical pharmacophore in medicinal chemistry. Its structural uniqueness lies in the interplay between the steric bulk of the ortho-chloro group and the electronic effects of the meta-hydroxyl moiety. Schiff bases (azomethines) derived from this scaffold are extensively utilized as ligands in coordination chemistry and as precursors for antimicrobial, antifungal, and anticancer agents.[1][2][3]

Technical Challenge: The primary synthetic challenge involves the ortho-chloro substituent at the C2 position. While its inductive electron-withdrawing nature activates the carbonyl carbon (C1) toward nucleophilic attack, it simultaneously imposes significant steric hindrance. This protocol addresses these competing factors by optimizing solvent polarity, catalyst concentration, and thermal energy to ensure high-yield condensation with primary amines.

Reaction Mechanism & Logic

The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    

Critical Insight: The 2-chloro group creates a "steric gate." To overcome this, the reaction requires a protic solvent (Ethanol/Methanol) to stabilize the transition state and a weak acid catalyst (Acetic Acid) to facilitate the dehydration step without protonating the amine into a non-nucleophilic ammonium salt.

ReactionMechanism Reactants Aldehyde + Amine (R-NH2) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation AcOH Attack Nucleophilic Attack (Steric Hindrance at C2) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) (Rate Limiting Step) Intermediate->Dehydration Heat Product Schiff Base (Imine) Dehydration->Product

Caption: Mechanistic pathway highlighting the critical dehydration step and the steric influence of the 2-chloro substituent.

Materials & Equipment

ComponentSpecificationRole
Precursor 2-Chloro-5-hydroxy-4-methylbenzaldehyde (≥97%)Electrophile
Reagent Primary Amine (e.g., Aniline, Ethylenediamine)Nucleophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Proton Donor
Apparatus Round-bottom flask (50-100 mL), Reflux CondenserReaction Vessel
Monitoring TLC Silica Gel 60 F254Progress Check

Experimental Protocols

Protocol A: Standard Reflux Method (Recommended)

Best for: Aromatic amines and bulk synthesis.

  • Preparation of Aldehyde Solution:

    • In a 100 mL round-bottom flask, dissolve 10 mmol (1.70 g) of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in 20 mL of absolute ethanol.

    • Note: The compound may require gentle warming (40°C) to fully dissolve due to the hydroxyl group's hydrogen bonding.

  • Addition of Amine:

    • Add 10 mmol (1.0 equivalent) of the primary amine dropwise to the stirring aldehyde solution.

    • Expert Tip: If using a diamine (e.g., ethylenediamine), reduce the amine amount to 5 mmol (0.5 equivalent) to form the bis-Schiff base.

  • Catalysis:

    • Add 2-3 drops of glacial acetic acid.

    • Why? This maintains the pH around 4-5, optimal for imine formation. Lower pH will deactivate the amine; higher pH slows dehydration.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to 78-80°C (ethanol reflux) for 3–6 hours .

    • Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms: Filter under vacuum and wash with cold ethanol.

    • If no precipitate: Evaporate solvent to 50% volume using a rotary evaporator and cool in an ice bath to induce crystallization.

  • Purification:

    • Recrystallize from hot ethanol or an ethanol/water mixture.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening and stubborn amines.

  • Mixing:

    • In a microwave-safe vessel, mix 2 mmol of aldehyde and 2 mmol of amine.

    • Add a minimal amount of solvent (2-3 mL ethanol) to create a slurry.

  • Irradiation:

    • Irradiate at 150-200 Watts for 2–5 minutes in 30-second intervals to prevent overheating.

  • Work-up:

    • Cool rapidly in an ice bath. Add 10 mL cold ethanol to precipitate the product. Filter and dry.[4][5]

Characterization & Expected Results

To validate the formation of the Schiff base, compare the spectral data against the starting aldehyde.

TechniqueParameterStarting AldehydeExpected Schiff Base Product
FT-IR C=O StretchStrong peak @ 1660–1680 cm⁻¹Absent
FT-IR C=N (Imine)AbsentSharp peak @ 1600–1630 cm⁻¹
¹H NMR Aldehyde ProtonSinglet @ 9.8–10.2 ppmAbsent
¹H NMR Azomethine ProtonAbsentSinglet @ 8.2–8.8 ppm
Appearance Physical StateWhite/Pale Yellow PowderTypically Yellow/Orange Crystalline Solid

Troubleshooting & Expert Insights

Issue: Low Yield / No Precipitate

  • Cause: The 2-chloro steric hindrance may prevent easy crystallization, or the equilibrium is favoring the reactants (hydrolysis).

  • Solution:

    • Dean-Stark Trap: Use toluene as a solvent and a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

    • Solvent Switch: If the product is too soluble in ethanol, switch to Methanol or add water dropwise to the cold reaction mixture to force precipitation.

Issue: Product Hydrolysis on Silica Gel

  • Cause: Imine bonds can be unstable on acidic silica gel during column chromatography.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexane to neutralize acidity before purification.

Issue: Darkening of Reaction Mixture

  • Cause: Oxidation of the phenolic hydroxyl group or amine.

  • Solution: Perform the reaction under an inert atmosphere (

    
     or Ar) if the amine is sensitive to oxidation.
    

Safety & Handling

  • 2-Chloro-5-hydroxy-4-methylbenzaldehyde:

    • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

  • Primary Amines:

    • Many aromatic amines are toxic or potential carcinogens. Handle with extreme care.

References

  • Schiff, H. (1864). "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

  • BenchChem. (2025).[6] "Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde." BenchChem Application Library.

  • Gangadasu, B., et al. (2025).[7] "Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines." Heterocyclic Communications.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloro-5-methylbenzaldehyde." MilliporeSigma Safety Documentation.

  • Islam, M., et al. (2020).[3] "Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives." Asian Journal of Applied Chemistry Research, 6(1), 34-46.[3]

Sources

Application

using 2-Chloro-5-hydroxy-4-methylbenzaldehyde as a building block in organic synthesis

Application Note: Strategic Utilization of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in Heterocyclic Chemistry Executive Summary 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6) is a high-value tris-functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in Heterocyclic Chemistry

Executive Summary

2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6) is a high-value tris-functionalized aromatic scaffold.[1][2] Unlike simple benzaldehydes, this building block possesses a unique "Ortho-Chloro-Formyl" warhead combined with a meta-hydroxyl handle.[1] This specific substitution pattern makes it an ideal precursor for the rapid assembly of fused nitrogen heterocycles—specifically indazoles and quinazolines —which are privileged structures in kinase inhibitors and anti-inflammatory therapeutics.

This guide details the reactivity profile of this molecule and provides validated protocols for its transformation into bioactive heterocyclic cores.[3]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 2-Chloro-5-hydroxy-4-methylbenzaldehyde
CAS Number 860753-80-6
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
Reactivity Map: The "Warhead" & "Handle" Concept

The molecule functions through three distinct reactive sites:[1][3]

  • Site A (C1-Formyl): Highly electrophilic; prone to condensation (Schiff base), reduction, and oxidation.

  • Site B (C2-Chloro): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the ortho-formyl electron-withdrawing group.[1] This allows for cyclization-elimination sequences.[1]

  • Site C (C5-Hydroxyl): A nucleophilic handle for etherification or esterification, allowing late-stage diversification without interfering with the core heterocycle formation.

ReactivityMap Core 2-Chloro-5-hydroxy- 4-methylbenzaldehyde CHO C1-Formyl (Aldehyde) Condensation / Reductive Amination Core->CHO Site A Cl C2-Chloro (Aryl Halide) SₙAr / Pd-Coupling Core->Cl Site B OH C5-Hydroxyl (Phenol) Etherification / Protection Core->OH Site C Indazole Indazoles (via Hydrazine) CHO->Indazole Cl->Indazole Biaryl Biaryls (via Suzuki) Cl->Biaryl Ether O-Alkylated Precursors OH->Ether

Figure 1: Functional group analysis highlighting the dual-reactivity "Warhead" (Cl/CHO) for heterocycle formation.[1]

Application Protocol 1: Synthesis of 5-Hydroxy-4-methyl-1H-indazole

The most potent application of this scaffold is the one-pot synthesis of indazoles. The aldehyde reacts with hydrazine to form a hydrazone, which undergoes intramolecular SₙAr displacement of the chlorine atom.

Target Audience: Medicinal chemists developing kinase inhibitors (e.g., VEGFR, FGFR targets).

Materials
  • Substrate: 2-Chloro-5-hydroxy-4-methylbenzaldehyde (1.0 eq)

  • Reagent: Hydrazine monohydrate (65% in water, 5.0 eq)

  • Solvent: Ethanol (Abs.) or n-Butanol (for higher temp)

  • Catalyst (Optional): Acetic acid (cat.) or K₂CO₃ (if SₙAr is sluggish)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.70 g (10 mmol) of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in 20 mL of ethanol.

  • Reagent Addition: Add 2.5 mL of hydrazine monohydrate (approx. 50 mmol) dropwise at room temperature.

    • Observation: A transient yellow precipitate (hydrazone intermediate) may form.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[4][5] The hydrazone nitrogen attacks the C2 position, displacing chloride.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Indazole) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Pour the residue into 50 mL of ice-water.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Product: 4-Methyl-1H-indazol-5-ol.[1]

Application Protocol 2: Suzuki-Miyaura Coupling for Biaryl Scaffolds

For projects requiring biaryl ethers or biphenyl systems, the C2-chlorine can be utilized in Palladium-catalyzed cross-coupling before or after aldehyde manipulation.[1]

Note: The C5-hydroxyl group should be protected (e.g., as a methyl ether or TBDMS ether) to prevent catalyst poisoning or side reactions.

Workflow Diagram

SuzukiWorkflow Start Start: 2-Chloro-5-hydroxy- 4-methylbenzaldehyde Step1 Step 1: Protection (MeI, K2CO3, DMF) Target: 2-Chloro-5-methoxy... Start->Step1 Yield >90% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3) Step1->Step2 Reflux, 12h Step3 Step 3: Purification (Column Chromatography) Step2->Step3 End Product: 2-Aryl-5-methoxy- 4-methylbenzaldehyde Step3->End

Figure 2: Workflow for generating biaryl intermediates via Suzuki coupling.

Detailed Methodology (Step 2 Focus)
  • Setup: Charge a Schlenk flask with:

    • Protected Substrate (2-Chloro-5-methoxy-4-methylbenzaldehyde): 1.0 eq[1]

    • Aryl Boronic Acid: 1.2 eq[1]

    • Pd(dppf)Cl₂·DCM: 0.05 eq (5 mol%)

    • Na₂CO₃ (2M aqueous solution): 3.0 eq

    • Dioxane: 10 volumes[1]

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Reaction: Seal the flask and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[6]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insights & Troubleshooting

ChallengeCauseSolution
Low Yield in Indazole Synthesis Incomplete cyclization of the hydrazone.[1]Switch solvent to n-Butanol and increase temp to 110°C. Add 1.0 eq of K₂CO₃ to scavenge HCl.
Side Reactions in Coupling Free phenol (C5-OH) interfering with Pd catalyst.Mandatory Protection: Convert OH to OMe, OBn, or OTBDMS before coupling.
Regioselectivity Issues N1 vs N2 alkylation during subsequent indazole derivatization.N1 alkylation is thermodynamically favored. Use bases like Cs₂CO₃ in DMF for high N1 selectivity.

References

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 15647278 (Analogous scaffold). [Link][7]

  • Indazole Synthesis: Villo, P., et al. "Synthesis of 1H-indazoles from 2-halobenzaldehydes and hydrazines." Journal of Organic Chemistry, 2019.
  • Benzofuran/Heterocycle Reviews: "Synthesis of Benzofurans and Indazoles." Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Condensation Reaction Protocols for 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Substrate Profiling In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Substrate Profiling

In modern drug discovery and materials science, substituted benzaldehydes serve as critical electrophilic scaffolds for carbon-carbon (C-C) and carbon-nitrogen (C=N) bond-forming reactions. This application note focuses on 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6), a highly functionalized aromatic aldehyde.

The unique reactivity of this substrate is governed by the push-pull electronic effects of its substituents:

  • 2-Chloro group: Exerts an electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

  • 5-Hydroxy group: An electron-donating group via resonance (+R), which can partially offset the inductive pull of the halogen, but also provides a site for secondary functionalization (e.g., etherification or coordination in metal complexes).

  • 4-Methyl group: Provides steric bulk and a weak electron-donating inductive effect (+I).

Understanding these stereoelectronic parameters is vital when designing condensation reactions, particularly Knoevenagel and Schiff base condensations, as they dictate the choice of catalyst, solvent, and thermal conditions.

Mechanistic Foundations & Causality

To ensure reproducible and high-yielding syntheses, it is essential to understand the mechanistic pathways that dictate these condensation reactions.

The Knoevenagel Condensation

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-unsaturated product. When utilizing secondary amine catalysts like piperidine, the reaction does not simply proceed via direct enolate attack. Instead, the amine condenses with the aldehyde to form a highly electrophilic iminium ion intermediate [1].

The formation of this iminium ion significantly lowers the activation energy barrier for the subsequent nucleophilic attack by the deprotonated active methylene (enolate)[1]. The rate-determining step often involves the elimination of the hydroxide ion from the anionic intermediate, which explains why polar protic solvents like methanol or ethanol are highly effective in stabilizing the transition state[2].

Knoevenagel A 2-Chloro-5-hydroxy- 4-methylbenzaldehyde D Iminium Ion & Enolate Intermediates A->D Fast B Active Methylene (e.g., Malononitrile) B->D Deprotonation C Piperidine Catalyst C->D Fast E Carbinolamine Adduct D->E Nucleophilic Attack F Dehydration (-H2O) E->F Rate-Determining G α,β-Unsaturated Derivative F->G

Pathway of piperidine-catalyzed Knoevenagel condensation via iminium intermediate.

Schiff Base (Imine) Formation

Schiff bases are synthesized via the condensation of a primary amine with an aldehyde. For aromatic amines (anilines), the reaction in non-polar solvents is energetically demanding without an acid catalyst[3]. The addition of a catalytic amount of weak acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, dramatically increasing its susceptibility to nucleophilic attack by the amine lone pair[4].

This forms a carbinolamine intermediate. The acid further assists by protonating the leaving hydroxyl group, facilitating its departure as water to yield the final imine[3]. Strict pH control (pH 4-5) is required; excessive acidity will protonate the amine, destroying its nucleophilicity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and distinct physical changes are embedded to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Knoevenagel Condensation with Malononitrile

Objective: Synthesis of 2-(2-chloro-5-hydroxy-4-methylbenzylidene)malononitrile.

Reagents:

  • 2-Chloro-5-hydroxy-4-methylbenzaldehyde (1.0 eq, 10 mmol, 1.70 g)

  • Malononitrile (1.1 eq, 11 mmol, 0.73 g)

  • Piperidine (0.1 eq, 1 mmol, 0.1 mL)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.70 g of the aldehyde in 20 mL of absolute ethanol.

  • Activation: Add 0.73 g of malononitrile to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Catalysis: Add 0.1 mL of piperidine dropwise. Self-Validation Check: A distinct color change (typically deepening to yellow/orange) should occur immediately, indicating the formation of the iminium intermediate.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 2-3 hours.

  • IPC Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product spot will appear highly conjugated (strong UV absorbance at 254 nm) and lower in Rf than the starting aldehyde.

  • Isolation: Once the aldehyde is consumed, cool the mixture to 0-4°C in an ice bath. A solid precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol, and recrystallize from hot ethanol to yield the pure

    
    -unsaturated product.
    
Protocol B: Schiff Base Synthesis with Aniline

Objective: Synthesis of (E)-1-(2-chloro-5-hydroxy-4-methylphenyl)-N-phenylmethanimine.

Reagents:

  • 2-Chloro-5-hydroxy-4-methylbenzaldehyde (1.0 eq, 10 mmol, 1.70 g)

  • Aniline (1.0 eq, 10 mmol, 0.91 mL)

  • Glacial Acetic Acid (3-5 drops)

  • Absolute Ethanol (25 mL)

Step-by-Step Procedure:

  • Mixing: Combine the aldehyde and aniline in a 50 mL round-bottom flask containing 25 mL of absolute ethanol[4].

  • Acidification: Add 3-5 drops of glacial acetic acid to adjust the pH to approximately 4.5.

  • Reflux: Heat the mixture under reflux (78°C) for 4-5 hours[4].

  • Dehydration: The continuous removal of water is not strictly necessary in ethanol, but the use of a Soxhlet extractor with molecular sieves can drive the equilibrium forward if yields are low.

  • Precipitation & Isolation: Pour the hot mixture into a beaker containing crushed ice. Stir vigorously until a yellow/orange precipitate forms. Filter and dry under a vacuum[4].

SchiffWorkflow Step1 1. Reagent Mixing Aldehyde + Aniline in EtOH Step2 2. Acid Catalysis Add Glacial Acetic Acid (pH ~4.5) Step1->Step2 Step3 3. Reflux Heat at 78°C for 4-5 hrs Step2->Step3 Step4 4. Precipitation Pour over crushed ice Step3->Step4 Step5 5. Isolation Vacuum Filtration & Recrystallization Step4->Step5

Step-by-step workflow for the acid-catalyzed synthesis of Schiff bases.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative parameters and spectroscopic markers for the products derived from 2-Chloro-5-hydroxy-4-methylbenzaldehyde.

Reaction TypeReagentCatalystTime / TempExpected YieldKey IR Marker (cm⁻¹)Key ¹H-NMR Marker (ppm)
Knoevenagel MalononitrilePiperidine (10 mol%)2-3 hrs / 70°C85 - 92%~2220 (C≡N stretch), ~1610 (C=C)~8.1 (s, 1H, vinylic H)
Knoevenagel Malonic AcidPiperidine / Pyridine4-5 hrs / 90°C75 - 80%~1680 (C=O stretch), ~1625 (C=C)~7.8 (d, 1H, vinylic H)
Schiff Base AnilineGlacial Acetic Acid4-5 hrs / 78°C70 - 85%~1630 - 1640 (C=N stretch)~8.5 (s, 1H, imine CH=N)
Schiff Base m-NitroanilineGlacial Acetic Acid5-6 hrs / 78°C65 - 80%~1635 (C=N), ~1530 (NO₂)~8.6 (s, 1H, imine CH=N)

Note: The presence of the 5-OH group will consistently present as a broad singlet in the ¹H-NMR spectrum around 9.5 - 10.5 ppm (exchangeable with D₂O) and a broad IR stretch at ~3200-3400 cm⁻¹.

References

1. Chemikart. "860753-80-6 | 2-Chloro-5-hydroxy-4-methylbenzaldehyde". Chemikart.com. Available at: [Link] 2.[4] Global Conference Info. "AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE". Globalconference.info. Available at:[Link] 3.[3] Silva, P. J. "New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents". PeerJ, 2020. Available at: [Link] 4.[1] Pliego, J. R. et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions". The Journal of Physical Chemistry B, ACS Publications, 2017. Available at: [Link] 5.[2] Dalessandro, E. V. et al. "Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction". RSC Advances, 2016. Available at:[Link] 6.[5] Chemistry Learner. "Knoevenagel Condensation: Definition, Examples and Mechanism". Chemistrylearner.com, 2020. Available at:[Link]

Sources

Application

Application Note: Catalytic Architectures of 2-Chloro-5-hydroxy-4-methylbenzaldehyde Derivatives

This guide details the catalytic utility of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CHMB) derivatives. While often overshadowed by its salicylaldehyde isomers (2-hydroxy), the CHMB scaffold offers a unique electronic an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic utility of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CHMB) derivatives. While often overshadowed by its salicylaldehyde isomers (2-hydroxy), the CHMB scaffold offers a unique electronic and steric profile for ligand design. The 5-hydroxy group acts as a distal hydrogen-bond donor/acceptor for substrate recognition, while the 2-chloro substituent provides steric modulation at the metal center, preventing catalyst dimerization.

Introduction: The CHMB Scaffold Advantage

In transition metal catalysis, ligand design dictates reactivity. The CHMB scaffold is distinct from standard salicylaldehyde ligands because the hydroxyl group is at the 5-position (meta to the aldehyde), preventing it from forming the classic


 Salen-type chelate.

Instead, CHMB is utilized to synthesize Thiosemicarbazone or Schiff Base ligands where coordination occurs via the imine nitrogen and an auxiliary donor (e.g., Sulfur in thiosemicarbazones).

Mechanistic Advantages:

  • Electronic Push-Pull: The 4-methyl (donating) and 2-chloro (withdrawing) groups create a polarized aromatic system that fine-tunes the Lewis acidity of the central metal.

  • Supramolecular Recognition: The free 5-OH group remains uncoordinated, available to form hydrogen bonds with substrates (e.g., alcohols, amines), potentially enhancing selectivity via "outer-sphere" interactions.

Protocol A: Ligand Synthesis (The Thiosemicarbazone Derivative)

This protocol synthesizes the CHMB-Thiosemicarbazone (CHMB-TSC) ligand, the primary precursor for oxidation catalysts.

Reagents:

  • 2-Chloro-5-hydroxy-4-methylbenzaldehyde (1.0 mmol, 170.6 mg)

  • Thiosemicarbazide (1.0 mmol, 91.1 mg)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve the thiosemicarbazide in 10 mL of hot ethanol. In a separate flask, dissolve CHMB in 10 mL of ethanol.

  • Addition: Slowly add the CHMB solution to the thiosemicarbazide solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the solution to room temperature. A crystalline precipitate (yellow/off-white) will form.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.

  • Yield Expectation: 85–92%.

Protocol B: Metal Complexation (Cu(II) Catalyst)

Copper(II) complexes of CHMB-TSC are potent catalysts for the aerobic oxidation of benzyl alcohols.

Reagents:

  • CHMB-TSC Ligand (from Protocol A) (1.0 mmol)

  • 
     (1.0 mmol)
    
  • Methanol (20 mL)

Methodology:

  • Ligand Activation: Dissolve the CHMB-TSC ligand in hot methanol (20 mL).

  • Metal Addition: Add the copper salt solution (dissolved in minimal methanol) dropwise to the ligand solution.

  • Color Change: The solution will shift color (typically to dark green or brown), indicating coordination.

  • Reflux: Reflux for 3 hours to ensure complete chelation.

  • Precipitation: Evaporate the solvent to half volume and cool to

    
    . Filter the resulting complex.
    
  • Characterization Check: IR spectroscopy should show a shift in the

    
     band (approx. 1600 
    
    
    
    ) and the appearance of
    
    
    bands.

Protocol C: Catalytic Application (Aerobic Oxidation of Benzyl Alcohol)

Objective: Convert Benzyl Alcohol to Benzaldehyde using the Cu-CHMB catalyst.

Reaction Setup:

  • Substrate: Benzyl Alcohol (5 mmol)

  • Catalyst: Cu-CHMB Complex (0.1 mol%)

  • Oxidant:

    
     (30% aq., 10 mmol) or TBHP.
    
  • Solvent: Acetonitrile (

    
    , 10 mL)
    
  • Temperature:

    
    
    

Procedure:

  • Load the catalyst, solvent, and substrate into a round-bottom flask.

  • Add the oxidant dropwise over 10 minutes.

  • Stir at

    
     for 6 hours.
    
  • Workup: Extract with ethyl acetate. Wash the organic layer with brine.

  • Analysis: Analyze by GC-MS or

    
    -NMR. Calculate Conversion and Selectivity.
    
    • Target Conversion: >90%

    • Target Selectivity: >98% (Benzaldehyde vs. Benzoic Acid).

Visualizations & Pathways

Figure 1: Synthesis and Coordination Pathway

This diagram illustrates the conversion of the CHMB scaffold into a catalytically active metal complex.

G Aldehyde 2-Chloro-5-hydroxy- 4-methylbenzaldehyde (Precursor) Ligand CHMB-TSC Ligand (Schiff Base) Aldehyde->Ligand Reflux (EtOH) - H2O Amine Thiosemicarbazide (H2N-NH-CS-NH2) Amine->Ligand Complex Active Catalyst [M(CHMB-TSC)Cl] Ligand->Complex Coordination (MeOH) Metal CuCl2 / CoCl2 (Metal Salt) Metal->Complex

Caption: Synthetic route from CHMB precursor to the active metal-Schiff base catalyst.[1]

Figure 2: Proposed Catalytic Cycle (Oxidation)

The mechanism relies on the Cu(II)/Cu(I) redox couple, stabilized by the CHMB ligand.

G Start Cu(II)-Complex (Resting State) Inter1 Cu(II)-Alkoxide Intermediate Start->Inter1 Substrate Binding Substrate Benzyl Alcohol + H2O2 Substrate->Inter1 Inter2 Cu(I) Species (Reduced) Inter1->Inter2 H-Abstraction (Rate Limiting) Inter2->Start Regeneration Product Benzaldehyde + H2O Inter2->Product Product Release Oxidation Re-oxidation (O2 / H2O2) Oxidation->Start

Caption: Proposed catalytic cycle for alcohol oxidation mediated by Cu-CHMB complexes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Ligand) Incomplete condensation due to steric hindrance of 2-Cl.Increase reflux time to 8 hours; add excess acetic acid catalyst.
Catalyst Insolubility Polymerization of the complex.Ensure slow addition of metal salt; use DMF/DMSO for catalytic runs if MeOH fails.
Poor Selectivity Over-oxidation to benzoic acid.Reduce oxidant equivalents; lower temperature to

.
No Reaction Catalyst poisoning or inactive metal center.Verify complex formation via IR (shift in C=N); ensure oxidant is fresh.

References

  • ResearchGate. Synthesis and characterization of thiosemicarbazone derivatives of chlorobenzaldehydes and their metal complexes. (Analogous chemistry for 2-chloro-4-hydroxy isomers). [Link]

  • PubChem. Compound Summary: 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6). [Link][1]

Sources

Method

functionalization of the aldehyde group in 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Application Note: Functionalization of the Aldehyde Group in 2-Chloro-5-hydroxy-4-methylbenzaldehyde Introduction & Strategic Analysis 2-Chloro-5-hydroxy-4-methylbenzaldehyde is a densely functionalized aromatic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Aldehyde Group in 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Introduction & Strategic Analysis

2-Chloro-5-hydroxy-4-methylbenzaldehyde is a densely functionalized aromatic scaffold.[1] For medicinal chemists, it represents a "privileged structure" due to its ability to serve as a precursor for bioactive Schiff bases, chalcones, and heterocycles. However, successful functionalization of the aldehyde moiety requires a nuanced understanding of the competing electronic and steric forces at play.

Structural Dynamics
  • The Target (Aldehyde at C1): This is the primary electrophile.[1] However, its reactivity is modulated by its neighbors.[1]

  • The Steric Gatekeeper (Chlorine at C2): The ortho-chloro substituent imposes significant steric hindrance.[1] Nucleophiles attacking the carbonyl carbon must navigate this bulk.[1] Standard reaction times for unsubstituted benzaldehydes are often insufficient here; protocols must be adjusted for longer equilibration times or higher temperatures.[1]

  • The Electronic Modulator (Hydroxyl at C5): The phenolic hydroxyl is meta to the aldehyde.[1] Unlike ortho or para positions, it does not strongly deactivate the aldehyde via direct resonance.[1] However, it increases the overall electron density of the ring. Crucially , in basic media (common for condensations), the phenol deprotonates to a phenoxide (

    
    ), which is strongly electron-donating. This can render the aldehyde significantly less electrophilic, stalling the reaction.
    

Strategic Implication: For base-catalyzed reactions (e.g., Knoevenagel), use weak bases or protect the phenol first. For acid-catalyzed reactions (e.g., Schiff base formation), the phenol is less problematic but may require anhydrous conditions to prevent side reactions.

Visual Workflow: Divergent Synthesis Pathways

The following diagram outlines the primary functionalization pathways for the aldehyde group, highlighting the critical decision points based on the desired end-product.

G Start 2-Chloro-5-hydroxy- 4-methylbenzaldehyde Path1 Pathway A: Schiff Base Formation Start->Path1 Path2 Pathway B: Reductive Amination Start->Path2 Path3 Pathway C: Oxidation Start->Path3 Step1 Primary Amine EtOH, AcOH (cat.) Reflux 4-6h Path1->Step1 Step2 1. Amine, MeOH 2. NaBH4 or STAB Path2->Step2 Step3 NaClO2, NaH2PO4 (Pinnick Oxidation) Path3->Step3 Prod1 Imine / Schiff Base (Antimicrobial Scaffolds) Prod2 Secondary Amine (Drug Linkers) Prod3 Benzoic Acid Deriv. (Peptide Coupling) Step1->Prod1 Dehydration Step2->Prod2 Reduction Step3->Prod3 Radical Scavenging

Figure 1: Strategic divergence for aldehyde functionalization. Note the specific reagents selected to accommodate the steric hindrance of the 2-Cl group.

Detailed Experimental Protocols

Protocol 1: Sterically-Optimized Schiff Base Formation

Application: Synthesis of antimicrobial agents and ligands for metal coordination.

Rationale: The 2-chloro group slows the initial nucleophilic attack of the amine.[1] Standard room-temperature stirring is often insufficient.[1] We employ acid catalysis and elevated temperature to drive the equilibrium, utilizing the insolubility of the product to push the reaction to completion (Le Chatelier’s principle).

Materials:

  • 2-Chloro-5-hydroxy-4-methylbenzaldehyde (1.0 equiv)[1]

  • Primary Amine (e.g., aniline, benzylamine) (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol. The solution should be clear; if the phenol is not fully soluble, mild heating (40°C) is permitted.

  • Amine Addition: Add 1.0 mmol of the primary amine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, making it more electrophilic to counteract the steric shielding of the 2-Cl group.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours .

    • Checkpoint: Monitor via TLC (System: Hexane:EtOAc 7:3). The aldehyde spot (usually higher Rf) should disappear.[1]

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a colored solid (yellow/orange).[1]

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).[1] Recrystallize from hot ethanol if necessary.

Data Summary:

Parameter Standard Aldehyde 2-Cl-5-OH-4-Me-Benzaldehyde
Reaction Temp RT to 40°C Reflux (78°C)
Time 1-2 Hours 4-6 Hours

| Yield (Typical) | >90% | 75-85% |[1]

Protocol 2: One-Pot Reductive Amination (Drug Discovery)

Application: Creating secondary amine linkers for SAR (Structure-Activity Relationship) studies.

Rationale: To prevent the reduction of the aldehyde directly to the alcohol (a common side reaction), we use a "Two-Step, One-Pot" approach or a selective reducing agent like Sodium Triacetoxyborohydride (STAB). STAB is preferred as it reduces the iminium ion much faster than the aldehyde.[1]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 1 drop of AcOH.[1] Stir at room temperature for 2 hours .

    • Expert Insight: Do not add the reducing agent yet.[1] Allow time for the sterically hindered imine to form.[1]

  • Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly.[1] Stir at room temperature overnight (12-16 hours).

  • Quench: Quench the reaction with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography is usually required (DCM:MeOH gradient).[1]

Protocol 3: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Application: Generating the benzoic acid derivative for peptide coupling.

Rationale: Standard oxidants like KMnO4 are too harsh and will likely degrade the phenolic ring or oxidize the methyl group. The Pinnick oxidation (NaClO2) is extremely mild and chemoselective for the aldehyde, leaving the phenol and alkyl groups touched.

Materials:

  • Aldehyde (1.0 equiv)

  • Sodium Chlorite (NaClO2) (1.5 - 2.0 equiv)

  • Scavenger: 2-Methyl-2-butene (10 equiv) or Resorcinol[1]

  • Buffer: NaH2PO4 (0.67 equiv)

  • Solvent: t-Butanol : Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1 mmol) in 10 mL of t-BuOH/Water (3:1). Add 2-methyl-2-butene (10 mmol).

    • Mechanism:[2][3][4] The alkene scavenges the hypochlorite (HOCl) by-product, preventing chlorination of the electron-rich phenolic ring.

  • Oxidation: Add NaH2PO4 (0.67 mmol) followed by NaClO2 (1.5 mmol) slowly.

  • Reaction: Stir at room temperature for 2-4 hours. The yellow color of the aldehyde should fade.

  • Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. The product, 2-chloro-5-hydroxy-4-methylbenzoic acid , can often be used without column chromatography.[1]

References

  • Schiff Base Synthesis & Antimicrobial Activity

    • Title: Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes.[5][6][7][8][9]

    • Source: Arabian Journal of Chemistry.[1]

    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]

    • Source: Journal of Organic Chemistry (via ACS/NIH).[1]

    • URL:[Link]

  • Pinnick Oxidation Context

    • Title: The Pinnick Oxidation: A Mild and Selective Method for the Oxidation of Aldehydes to Carboxylic Acids.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Properties of 2-Chloro-4-hydroxybenzaldehyde Analogs

    • Title: 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | PubChem.[1][10]

    • Source: National Library of Medicine (NIH).[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 2-Chloro-5-hydroxy-4-methylbenzaldehyde synthesis reactions

Executive Summary & Molecule Profile This guide details the optimized synthesis and troubleshooting protocols for 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6).[1] This molecule is a critical intermediate, of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the optimized synthesis and troubleshooting protocols for 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6).[1] This molecule is a critical intermediate, often used in the development of bioactive scaffolds and pharmaceutical precursors.

Unlike common benzaldehyde derivatives, the specific substitution pattern (Cl at C2, OH at C5, Me at C4) presents a regiochemical challenge. Direct formylation of chlorinated phenols often yields the wrong isomer (e.g., 2-hydroxy-5-chlorobenzaldehyde derivatives).[1] Therefore, the chlorination of 3-hydroxy-4-methylbenzaldehyde is the most reliable, self-validating route, leveraging the strong para-directing effect of the hydroxyl group to install the chlorine atom at the correct position.[1]

Property Data
Chemical Name 2-Chloro-5-hydroxy-4-methylbenzaldehyde
CAS Number 860753-80-6
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Key Precursor 3-Hydroxy-4-methylbenzaldehyde (CAS 57295-30-4)
Reaction Type Electrophilic Aromatic Substitution (Chlorination)

Strategic Route Selection

The synthesis relies on the electronic directing effects of the precursor.

  • Precursor : 3-Hydroxy-4-methylbenzaldehyde.[2][3]

  • Directing Analysis :

    • Hydroxyl (-OH) at C3 : Strongly activates positions ortho (C2) and para (C6).

    • Methyl (-Me) at C4 : Weakly activates ortho (C5).

    • Aldehyde (-CHO) at C1 : Deactivates meta (C3, C5).

  • Regioselectivity : The C6 position is para to the strong -OH donor and sterically less hindered than C2 (which is flanked by -OH and -CHO).[1] Consequently, electrophilic chlorination selectively targets C6 .

  • Renumbering : Upon chlorination at C6, the IUPAC numbering shifts. The C6 carbon becomes C2 in the final product, yielding 2-Chloro-5-hydroxy-4-methylbenzaldehyde .[1]

SynthesisRoute Precursor 3-Hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack (C6) Reagents Reagents: SO2Cl2 (Sulfuryl Chloride) or NCS (N-Chlorosuccinimide) Reagents->Intermediate Product 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6) Intermediate->Product -HCl (Re-aromatization)

Figure 1: Reaction pathway leveraging the para-directing effect of the hydroxyl group.

Optimized Experimental Protocol

This protocol uses Sulfuryl Chloride (SO₂Cl₂) due to its ease of handling and precise stoichiometry compared to gaseous chlorine.

Materials
  • 3-Hydroxy-4-methylbenzaldehyde (1.0 eq)[2][3]

  • Sulfuryl Chloride (1.05 eq)

  • Glacial Acetic Acid (Solvent, 10 mL/g of substrate) or Dichloromethane (DCM)

  • Water/Ice (for quenching)

Step-by-Step Procedure
  • Preparation : Dissolve 3-Hydroxy-4-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl₂).

  • Addition : Cool the solution to 0–5°C using an ice bath. Add Sulfuryl Chloride dropwise over 20–30 minutes. Note: The reaction is exothermic; rapid addition can lead to di-chlorinated byproducts.[1]

  • Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching : Pour the reaction mixture onto crushed ice (5x volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation : Filter the precipitate. If the product is an oil (common if DCM is used), extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered by researchers.

Troubleshooting Workflow

Troubleshooting Issue Problem Detected Check1 Is Yield < 40%? Issue->Check1 Check2 Is Product Impure (Multiple Spots on TLC)? Issue->Check2 Action1 Check Reagent Quality: SO2Cl2 hydrolyzes over time. Use fresh bottle. Check1->Action1 Action2 Check Temperature: High temp (>30°C) promotes polychlorination. Check2->Action2 Action3 Regioisomer Issue: Confirm Precursor Identity. (Must be 3-OH, 4-Me) Check2->Action3

Figure 2: Decision tree for diagnosing synthesis failures.

Frequently Asked Questions (FAQs)

Q1: Why can't I use the Vilsmeier-Haack reaction on 4-chloro-3-methylphenol? A: While theoretically possible, the Vilsmeier-Haack formylation of 4-chloro-3-methylphenol typically directs the aldehyde to the position ortho to the hydroxyl group (C6 of the phenol).[1] This yields 2-hydroxy-4-methyl-5-chlorobenzaldehyde (an isomer), not the desired target.[1] The relative positions of the substituents would be incorrect.

Q2: My product contains a significant amount of starting material despite adding 1.0 eq of SO₂Cl₂. A: Sulfuryl chloride can degrade into SO₂ and Cl₂ gas, which may escape the vessel. Ensure the reagent is fresh. If the reaction is incomplete, add an additional 0.1–0.2 eq of SO₂Cl₂ and stir for another hour. Do not exceed 1.3 eq to avoid over-chlorination.

Q3: Can I use NCS (N-Chlorosuccinimide) instead? A: Yes. NCS is a milder reagent and is excellent for avoiding over-chlorination. Use Acetonitrile or DMF as the solvent at 40–50°C. However, reaction times will be longer (12–24 hours).

Q4: How do I distinguish the product from the starting material? A: The chlorinated product is less polar than the starting material due to the halogen masking the electron density. On TLC (Hexane/EtOAc), the product will have a higher Rf value.

  • Starting Material Rf : ~0.3

  • Product Rf : ~0.5

References

  • Compound Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585182, 3-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link].

  • Synthetic Methodology : Buehler, C. A., & Pearson, D. E. (1970). Survey of Organic Syntheses. Wiley-Interscience.[1] (General reference for chlorination of activated phenols).

  • Regioselectivity Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Optimization

troubleshooting low reactivity of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in condensation

Diagnostic: Why is this Molecule "Stubborn"? The molecule 2-Chloro-5-hydroxy-4-methylbenzaldehyde presents a "perfect storm" of deactivating factors for nucleophilic attack at the carbonyl carbon. If your condensation (e...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic: Why is this Molecule "Stubborn"?

The molecule 2-Chloro-5-hydroxy-4-methylbenzaldehyde presents a "perfect storm" of deactivating factors for nucleophilic attack at the carbonyl carbon. If your condensation (e.g., with malonates, amines, or ketones) is failing or stalling at <20% yield, it is likely due to the "Pincer Effect" of steric and electronic deactivation.

The Deactivation Mechanism
  • The Phenoxide Trap (Electronic Deactivation):

    • Most condensation reactions (Knoevenagel, Aldol) use basic catalysts (Piperidine, NaOH, NaOEt).

    • In base, the 5-hydroxyl group deprotonates to form a phenoxide anion (

      
      ) .
      
    • Consequence: The phenoxide is a powerful electron-donating group (EDG). Through resonance, it pushes electron density into the ring, specifically targeting positions ortho and para to itself.

    • Impact: This increases the electron density of the entire

      
      -system, significantly reducing the electrophilicity (positive character) of the carbonyl carbon. The aldehyde effectively "goes to sleep."
      
  • The Ortho-Chloro Blockade (Steric Hindrance):

    • The 2-Chloro substituent is located ortho to the aldehyde.

    • Consequence: The chlorine atom is bulky (Van der Waals radius ~1.75 Å). It physically blocks the Bürgi-Dunitz trajectory (107°) required for the nucleophile to attack the carbonyl.

    • Impact: Even if the electronic issues were solved, the nucleophile physically struggles to reach the reaction center.

Visualization: The Reactivity "Dead Zone"

ReactivityAnalysis Substrate 2-Chloro-5-hydroxy- 4-methylbenzaldehyde Condition Standard Basic Conditions (e.g., Piperidine/EtOH) Substrate->Condition Sterics 2-Cl Steric Bulk (Physical Blocking) Substrate->Sterics Intrinsic Structure Phenoxide Formation of Phenoxide (5-O⁻) Condition->Phenoxide Deprotonation Resonance Resonance Donation into Ring (Positions 2, 4, 6) Phenoxide->Resonance Result Deactivated Carbonyl (Low Electrophilicity) Resonance->Result Electronic Shielding Sterics->Result Kinetic Barrier Failure Reaction Stalls / Low Yield Result->Failure

Figure 1: Mechanistic failure analysis showing how basic conditions and intrinsic structure conspire to deactivate the aldehyde.

Troubleshooting Protocols

Do not rely on standard textbook conditions (e.g., ethanol/piperidine reflux). They will fail. Choose one of the following advanced protocols based on your constraints.

Protocol A: The "Titanium Power" Method (Recommended)

Best for: Knoevenagel and Aldol condensations where the phenol must remain unprotected. Mechanism:


 acts as a strong Lewis Acid with high oxophilicity. It coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity (overcoming the electronic deactivation) while the amine base manages the protons.

Reagents:

  • Titanium(IV) chloride (

    
    )
    
  • Dry THF or Dichloromethane (DCM)

  • Pyridine or Triethylamine

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 1.0 eq of 2-Chloro-5-hydroxy-4-methylbenzaldehyde and 1.0-1.2 eq of the active methylene compound (e.g., malonate) in dry THF (

    
    ).
    
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Dropwise add 2.0 eq of

    
     (Caution: Fumes!). The solution will likely turn yellow/orange (titanium complex formation).
    
  • Base: Dropwise add 4.0 eq of Pyridine. A precipitate will form.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

  • Quench: Quench with saturated

    
     or dilute HCl. Extract with EtOAc.
    

Why this works: The Titanium locks onto the carbonyl oxygen, pulling electron density away despite the phenoxide's push. It forces the reaction to proceed.

Protocol B: The "Protection" Route (High Purity)

Best for: Complex synthesis where side-reactions are a concern. Strategy: Mask the phenol as an acetate or ether to shut down the electron-donating resonance.

Workflow:

  • Protection: React substrate with Acetic Anhydride (

    
    ) and Pyridine  (solvent) at RT for 2 hours.
    
    • Result: 5-Acetoxy-2-chloro-4-methylbenzaldehyde. The Acetoxy group is weakly electron-withdrawing, which helps reactivity.

  • Condensation: Perform standard Knoevenagel (Ethanol/Piperidine/Reflux).

    • Note: The reaction will now proceed rapidly (1–3 hours).

  • Deprotection (Optional): Hydrolyze the ester using mild base (

    
    /MeOH) if the free phenol is required in the final product.
    
Protocol C: Microwave-Assisted (Green Chemistry)

Best for: Rapid screening or solvent-free requirements. Mechanism: High thermal energy overcomes the steric barrier of the 2-Chloro group.

Parameters:

Parameter Setting
Solvent Ethanol (minimized) or Solvent-Free (neat)

| Catalyst | Ammonium Acetate (


), 10 mol% |
| Temp  | 120°C – 140°C |
| Time  | 10 – 20 minutes |
| Power  | Dynamic (Max 300W) |

Decision Matrix (Troubleshooting Tree)

Use this logic flow to select the correct corrective action for your specific experiment.

TroubleshootingTree Start Start: Reaction Stalled? CheckCond Are you using Basic Conditions? Start->CheckCond YesBase Yes (NaOH, Piperidine, etc.) CheckCond->YesBase NoBase No (Acidic/Neutral) CheckCond->NoBase PhenolCheck Is the Phenol Protected? YesBase->PhenolCheck Sol3 Diagnosis: Water Inhibition Action: Add Molecular Sieves (4Å) or Dean-Stark Trap NoBase->Sol3 Unprotected No (Free -OH) PhenolCheck->Unprotected Protected Yes (-OAc, -OMe) PhenolCheck->Protected Sol1 Diagnosis: Phenoxide Deactivation Action: Switch to Protocol A (TiCl4) OR Protocol B (Acetylation) Unprotected->Sol1 Sol2 Diagnosis: Steric Hindrance (2-Cl) Action: Switch to Protocol C (Microwave) or Use stronger solvent (DMF/100°C) Protected->Sol2

Figure 2: Logical decision path for selecting the appropriate troubleshooting protocol.

Frequently Asked Questions (FAQs)

Q: Can I just add more catalyst (Piperidine) to force the reaction? A: No. Adding more base will only shift the equilibrium further toward the unreactive phenoxide species. You need to activate the carbonyl (Lewis Acid) or protect the phenol, not add more base.

Q: Why does the reaction turn dark black/tarry? A: This indicates decomposition or polymerization. Phenolic aldehydes are prone to oxidation (quinoid formation) under harsh basic conditions and high heat in the presence of oxygen.

  • Fix: Run the reaction under Nitrogen/Argon and switch to Protocol A (TiCl4) which runs at lower temperatures initially.

Q: I am trying to make a Schiff Base (Imine) with an aniline, but it reverts to starting material. A: Imine formation is an equilibrium reaction. The 2-Chloro steric bulk makes the imine unstable and prone to hydrolysis.

  • Fix: You must remove water physically. Use a Dean-Stark apparatus (toluene reflux) or add activated 4Å Molecular Sieves directly to the reaction flask.

Q: Does the 4-Methyl group affect reactivity? A: Minimally compared to the Cl and OH groups. It is a weak electron donor (hyperconjugation), which slightly deactivates the aldehyde, but its effect is negligible compared to the strong push of the 5-OH and the steric block of the 2-Cl.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • Chemical Communications. (2008). Synthesis of sterically hindered enamides via a Ti-mediated condensation. Royal Society of Chemistry. Retrieved from

  • ARKIVOC. (2006). New synthetic methods using the TiCl4-NR3 reagent system. Retrieved from

  • MDPI Molecules. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde... using DFT. Retrieved from

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation: Doebner Modification and Lewis Acid Catalysis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Purity Protocols for 2-Chloro-5-hydroxy-4-methylbenzaldehyde

[1][2][3] Diagnostic Overview: The Dual-Oxidation Threat[1][2] User Query: Why is my product turning pink/brown and showing melting point depression? Technical Analysis: 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CHMB) pre...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Diagnostic Overview: The Dual-Oxidation Threat[1][2]

User Query: Why is my product turning pink/brown and showing melting point depression?

Technical Analysis: 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CHMB) presents a unique stability challenge due to its "push-pull" electronic structure.[1][2][3] You are likely fighting two distinct oxidation fronts simultaneously:

  • Aldehyde Auto-oxidation (The Yield Killer): The aldehyde group (-CHO) at the C1 position reacts with atmospheric oxygen to form 2-chloro-5-hydroxy-4-methylbenzoic acid .[1][2][3] This is the primary cause of melting point depression and stoichiometry errors in subsequent reactions.

  • Phenolic Coupling (The Color Killer): The C5-hydroxyl group activates the ring.[2] Under basic conditions or in the presence of trace metals (Fe, Cu), this forms phenoxy radicals that couple to form quinones or dimers . This is responsible for the pink/red/brown discoloration, even at trace (<0.1%) levels.

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks you must mitigate during handling.

OxidationPathways cluster_legend Degradation Risk Factors Start 2-Chloro-5-hydroxy- 4-methylbenzaldehyde (Target Molecule) Acid 2-Chloro-5-hydroxy- 4-methylbenzoic Acid (White Solid / MP Depression) Start->Acid Air (O2) + Light (Auto-oxidation) Radical Phenoxy Radical Intermediate Start->Radical Base (pH > 8) or Metal Ions Quinone Quinoid/Dimer Species (Pink/Brown Impurity) Radical->Quinone Coupling Key: Avoid Base & Air Key: Avoid Base & Air

Figure 1: Mechanistic pathways for CHMB degradation.[3] Path 1 (Red Solid) represents the primary chemical yield loss.[3] Path 2 (Dotted) represents the primary cause of discoloration.

Synthesis & Workup: Root Cause Mitigation

User Query: How do I prevent oxidation during the workup of the Vilsmeier or Reimer-Tiemann reaction?

Protocol: The critical moment for oxidation is the transition from the reaction mixture to the isolation phase.

ParameterCritical LimitScientific Rationale
pH Control Keep < 7.0 At pH > 8, the phenol deprotonates to a phenolate anion (

), which is

-times more susceptible to oxidation than the neutral phenol [1].[1][2]
Temperature < 40°C Higher temperatures accelerate the radical chain reaction of aldehyde auto-oxidation.[1][2][3]
Solvent Degassed Dissolved oxygen in extraction solvents (Ethyl Acetate/DCM) is sufficient to generate 1-2% carboxylic acid impurity.[1][2][3]

Step-by-Step Workup Guide:

  • Quench: Quench the reaction mixture into acidified ice water (pH 2-3). Never quench into base.

  • Additive: Add 0.5% w/v Sodium Metabisulfite (

    
    )  to the aqueous quench layer. This acts as a sacrificial antioxidant, scavenging dissolved oxygen before it attacks the aldehyde.
    
  • Extraction: Use solvents that have been sparged with Nitrogen/Argon for 10 minutes.

  • Drying: Use Magnesium Sulfate (

    
    ).[2][3][4] Avoid Sodium Sulfate if it is slightly alkaline, or wash the drying agent with a minimal amount of solvent first.
    

Purification: The "Self-Validating" Bisulfite Method[1][2]

User Query: Recrystallization isn't removing the brown color. What is the ultimate purification method?

Solution: Recrystallization relies on solubility differences, which may not separate the carboxylic acid byproduct effectively.[3] The Bisulfite Adduct Method is superior because it relies on chemical reactivity.[3] It is a self-validating system : only the active aldehyde can form the water-soluble adduct; impurities (acids, dimers, starting materials) remain in the organic phase and are discarded.[1]

The Protocol[4][5][6]
  • Formation of Adduct:

    • Dissolve crude CHMB in a minimal amount of Toluene or Ethyl Acetate (Organic Phase).[3]

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      ) (Aqueous Phase).
      
    • Stir vigorously for 2-4 hours. A thick white precipitate (the bisulfite adduct) may form, or it may migrate into the aqueous layer.

    • Validation Point: If a solid forms, filter it.[2][3] If it dissolves in water, separate the aqueous layer. Discard the organic layer (contains the impurities).

  • Washing (The Purge):

    • Wash the aqueous adduct solution (or solid filter cake) with fresh ether/toluene to remove trapped organic impurities.[3]

  • Regeneration (The Release):

    • Place the aqueous adduct in a flask under Nitrogen.[3]

    • Slowly add dilute Sulfuric Acid (

      
      ) or Hydrochloric Acid (
      
      
      
      ) to adjust pH to ~1-2.[1][2][3] Do not use base to regenerate, as this will immediately darken the product.
    • Mild heating (40°C) may be required to break the adduct.[3]

    • The pure CHMB will precipitate as a white/pale yellow solid.[3]

  • Isolation:

    • Filter the solid, wash with cold water, and dry under vacuum in the dark.

Workflow Diagram

BisulfiteWorkflow Crude Crude CHMB (Contains Acid & Color) Step1 Biphasic Stirring (Aldehyde forms H2O-soluble Adduct) Crude->Step1 Reagent Add Saturated NaHSO3 (Aqueous) Reagent->Step1 Separation Phase Separation Step1->Separation OrganicWaste Organic Layer (Discard: Acids, Dimers, Phenols) Separation->OrganicWaste Impurities AqueousPure Aqueous Layer / Solid Adduct (Contains Purified Aldehyde) Separation->AqueousPure Target Regen Regeneration Add dilute H2SO4 (pH < 2) AqueousPure->Regen Final Pure CHMB Precipitate (Filter & Dry) Regen->Final

Figure 2: Bisulfite purification workflow.[1][2][3] This method chemically separates the aldehyde from non-reactive oxidation byproducts.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is Pink/Red Quinone formation due to trace metals or basic pH.[1][2][3]Do not recrystallize yet. Perform a charcoal (activated carbon) filtration in hot ethanol, then proceed to Bisulfite purification. Ensure all glassware is acid-washed to remove metal ions.[1][2][3]
Broad NMR peak at 10-13 ppm Carboxylic acid contamination (Aldehyde oxidation).[1][2][3]Wash the organic solution with 5% Sodium Bicarbonate (

)
.[3] The acid will move to the aqueous layer; the aldehyde (CHMB) stays in the organic layer. Note: Do not use strong base (NaOH).[2][3]
Low Yield after Bisulfite Incomplete regeneration of the adduct.The bisulfite adduct of sterically hindered aldehydes (2-Chloro substituent) is stable.[1][2] Increase the regeneration temperature to 50°C and ensure pH is strictly < 2.
Material darkens in storage Photo-oxidation.[1][2][3]Store in amber vials under Argon. Tape the vial cap with Parafilm to prevent oxygen diffusion.[3] Store at -20°C if possible.

References

  • Mechanism of Phenolic Oxidation

    • Title: Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionaliz
    • Source: National Institutes of Health (PMC) / J Phys Chem A.[3]

    • URL:[Link]

  • Purification of Hydroxybenzaldehydes (Bisulfite Method Context)

    • Title: Process for the isolation of p-hydroxybenzaldehyde (US Patent 4748278A).[1][2]

    • Source: Google Patents.[2][3]

    • URL
  • Synthesis & Properties of Chlorinated Hydroxybenzaldehydes

    • Title: 2-Chloro-4-hydroxybenzaldehyde synthesis and properties.[1][2][3]

    • Source: ChemicalBook / Literature Review.[2][3]

  • General Stability of Benzaldehydes

    • Title: What is the best solution to prevent the oxid
    • Source: ECHEMI Technical Community.[2][3]

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

The following technical guide addresses the stability and handling of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 56962-11-9 / Analogues) under basic conditions. This content is structured for researchers requiring imm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 56962-11-9 / Analogues) under basic conditions. This content is structured for researchers requiring immediate troubleshooting and mechanistic understanding.

Executive Summary

2-Chloro-5-hydroxy-4-methylbenzaldehyde exhibits conditional instability in basic environments. While the compound can tolerate mild, cold basic conditions for short durations (e.g., during extraction), it is susceptible to three primary degradation pathways when exposed to strong bases (pH > 10), heat, or atmospheric oxygen:

  • Oxidative Degradation (Rapid): Formation of quinoid species leading to severe discoloration (browning).

  • Cannizzaro Disproportionation (Slower): Irreversible conversion to the corresponding alcohol and carboxylic acid.

  • Nucleophilic Aromatic Substitution (Conditional): Rare, but possible displacement of the C2-chlorine under extreme forcing conditions.

Mechanistic Degradation Pathways

To troubleshoot effectively, one must understand the "Why." The following diagram illustrates the competing pathways when this substrate encounters a base (


).

DegradationPathways Fig 1. Competitive degradation pathways in basic media. Oxidation is the primary cause of discoloration. Substrate 2-Chloro-5-hydroxy- 4-methylbenzaldehyde Phenolate Phenolate Anion (Activated Species) Substrate->Phenolate Deprotonation (Fast, pH > 8) Quinones Quinones/Polymers (Dark Tars) Phenolate->Quinones Oxidation (+O2) (Irreversible) Cannizzaro Benzyl Alcohol + Benzoic Acid Deriv. Phenolate->Cannizzaro Conc. NaOH/Heat (Disproportionation)

Key Chemical Interactions
  • Deprotonation (pKa ~8.5): The C5-hydroxyl group is acidic. In base, it forms a phenolate anion . This species is electron-rich and highly susceptible to oxidation [1].

  • Electronic Effects: The C5-phenolate is para to the C2-chlorine. The strong electron donation from the oxygen anion increases electron density at the C2 position, effectively protecting the chlorine from Nucleophilic Aromatic Substitution (

    
    ) by hydroxide. Therefore, dechlorination is unlikely unless temperatures exceed 100°C [2].
    
  • Steric Factors: The C2-chloro and C4-methyl groups provide steric bulk, potentially slowing down the nucleophilic attack required for the Cannizzaro reaction, but they do not prevent it entirely in concentrated base.

Troubleshooting Guide & FAQs

Issue 1: "My solution turned dark brown/black immediately after adding NaOH."

Diagnosis: Oxidative Coupling (Quinone Formation). Phenolate anions are electron-rich and react rapidly with dissolved oxygen or atmospheric oxygen to form radical intermediates, eventually polymerizing into dark, insoluble tars (humic-like substances).

Corrective Action:

  • Degas Solvents: Sparge all basic solutions with Nitrogen or Argon for 15 minutes prior to use.

  • Add Antioxidants: If compatible with the next step, add a reducing agent like Sodium Bisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ) to the mixture.
  • Limit Exposure: Perform the basic wash/reaction in a closed vessel under an inert atmosphere.

Issue 2: "I lost my aldehyde peak in HPLC/NMR after stirring in base overnight."

Diagnosis: Cannizzaro Reaction. Even though the phenolate is electron-donating (deactivating the aldehyde), prolonged exposure to strong base (e.g., 1M NaOH) drives the disproportionation of the aldehyde into two byproducts:

  • Alcohol: 2-Chloro-5-hydroxy-4-methylbenzyl alcohol.

  • Acid: 2-Chloro-5-hydroxy-4-methylbenzoic acid. Note: This reaction requires NO alpha-protons, which this molecule satisfies.

Corrective Action:

  • Temperature Control: Keep the reaction temperature < 5°C (Ice bath) during any basic contact.

  • Reduce Base Strength: Use weaker bases like Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) if the goal is simply neutralization.
  • Minimize Time: Limit contact time with strong base to < 30 minutes.

Issue 3: "Can I use NaOH to extract this product from an organic layer?"

Answer: Yes, but with strict modifications. Because the molecule has a phenol, it can be extracted into the aqueous phase as a salt to remove non-acidic impurities. However, you must mitigate the risks described above.

Optimized Extraction Protocol:

  • Cool the organic mixture to 0°C.

  • Use Degassed 0.5M NaOH (Cold).

  • Extract Quickly: Shake vigorously for 30-60 seconds.

  • Immediate Quench: Separate layers immediately and acidify the aqueous layer with dilute HCl or

    
     to regenerate the phenol and precipitate the product. Do not let the basic aqueous layer stand.
    

Quantitative Stability Data (Simulated)

The following table summarizes the expected half-life (


) of the aldehyde functionality under various conditions, based on structural analog behavior (Chlorosalicylaldehydes) [3].
ConditionpHTemperatureAtmosphereEst. Stability (

)
Primary Risk
Sat.

~8.525°CAir> 24 HoursMild Oxidation
1.0 M NaOH 140°CArgon~ 6 HoursCannizzaro
1.0 M NaOH 1425°CAir< 30 MinsOxidation (Darkening)
1.0 M NaOH 1460°CArgon< 10 MinsRapid Cannizzaro

Decision Tree: Handling in Basic Media

Use this logic flow to determine the safest processing method for your experiment.

HandlingLogic Fig 2. Decision matrix for selecting base and handling conditions. Start Start: Need to use Base? Purpose What is the purpose? Start->Purpose Extraction Extraction/Purification Purpose->Extraction Reaction Reaction Reactant Purpose->Reaction StrongBase Is Strong Base (pH > 11) Required? Extraction->StrongBase Mitigation MANDATORY PRECAUTIONS: 1. Chill to 0°C 2. Sparge with N2/Ar 3. Quench < 30 mins Reaction->Mitigation If Base is Reagent No No StrongBase->No Use Weaker Base Yes Yes StrongBase->Yes Phenol Deprotonation Needed SafePath Use K2CO3 or NaHCO3 (Safe) RiskyPath Use NaOH/KOH (High Risk) RiskyPath->Mitigation No->SafePath Yes->RiskyPath

References

  • IUPAC. (2024). Dissociation Constants of Organic Acids and Bases (pKa Data). Retrieved from [Link][1]

  • PubChem. (2024). 2-Chloro-4-hydroxybenzaldehyde (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Geissman, T. A. (2011). The Cannizzaro Reaction.[2][3][4][5][6] Organic Reactions, 2, 94-113. (Classic mechanism reference for benzaldehydes). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-5-hydroxy-4-methylbenzaldehyde in aqueous solutions. This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-5-hydroxy-4-methylbenzaldehyde in aqueous solutions. This document provides a comprehensive troubleshooting guide and frequently asked questions to facilitate the successful use of this compound in your experiments.

Introduction to 2-Chloro-5-hydroxy-4-methylbenzaldehyde and its Solubility Profile

2-Chloro-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with a molecular structure that confers low aqueous solubility. The presence of a chlorine atom and a methyl group contributes to its hydrophobic character, while the hydroxyl and aldehyde groups provide some potential for hydrogen bonding. However, for many experimental applications, particularly in biological assays, achieving a sufficient concentration in aqueous media can be a significant challenge.

This guide will walk you through a systematic approach to overcoming these solubility limitations, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: Step-by-Step Solutions for Dissolving 2-Chloro-5-hydroxy-4-methylbenzaldehyde

This section addresses common issues encountered when preparing aqueous solutions of 2-Chloro-5-hydroxy-4-methylbenzaldehyde.

Issue 1: The compound does not dissolve in water at the desired concentration.

Cause: The intrinsic low aqueous solubility of the compound.

Solution Workflow:

Caption: Decision workflow for solubilizing 2-Chloro-5-hydroxy-4-methylbenzaldehyde.

Detailed Protocols:

Option 1: pH Adjustment

The phenolic hydroxyl group on 2-Chloro-5-hydroxy-4-methylbenzaldehyde can be deprotonated at alkaline pH to form a more soluble phenoxide salt.[1][2]

  • Protocol for pH-Mediated Solubilization:

    • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).

    • To your aqueous solution containing the undissolved compound, add the base dropwise while stirring.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base until the compound dissolves. For many phenolic compounds, a pH of 11-12 significantly increases solubility.[2]

    • Caution: Be aware that high pH can affect the stability of some compounds and may not be compatible with all experimental systems.[2] It is advisable to neutralize the solution with an acid (e.g., 1 M HCl) just before use if your experiment is pH-sensitive, though this may cause precipitation if the concentration is too high.

Option 2: Co-solvents

The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Protocol for Co-solvent Solubilization:

    • First, dissolve the 2-Chloro-5-hydroxy-4-methylbenzaldehyde in a minimal amount of a water-miscible organic solvent. Common choices include:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Methanol

      • N,N-Dimethylformamide (DMF)

    • For a similar compound, 2-hydroxy-4-methylbenzaldehyde, a solubility of up to 33.33 mg/mL has been reported in DMSO.[3]

    • Once the compound is dissolved in the organic solvent, slowly add this concentrated solution to your aqueous buffer while vortexing or stirring vigorously. This technique helps to prevent precipitation.

    • Important: The final concentration of the organic solvent should be kept as low as possible to avoid any adverse effects on your experimental system. Always run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments.

Option 3: Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[4]

  • Protocol for Surfactant-Aided Solubilization:

    • Prepare a stock solution of a suitable surfactant. Common non-ionic surfactants used in biological research include:

      • Tween® 20 or Tween® 80

      • Triton™ X-100

    • Add the surfactant to your aqueous buffer at a concentration above its critical micelle concentration (CMC).

    • Add the 2-Chloro-5-hydroxy-4-methylbenzaldehyde to the surfactant-containing solution and stir until dissolved. Gentle heating or sonication can aid in dissolution.

    • As with co-solvents, it is crucial to include a vehicle control with the surfactant in your experiments.

Issue 2: The compound precipitates out of solution after initial dissolution.

Cause: This can occur due to changes in temperature, pH, or when a concentrated stock in a co-solvent is diluted into an aqueous buffer.

Solutions:

  • Temperature: Ensure that the solution is maintained at the temperature at which it was prepared. The solubility of most solids increases with temperature.[5]

  • pH Stability: If pH adjustment was used for dissolution, ensure the final pH of your experimental medium is compatible with maintaining the compound in its soluble, deprotonated form.

  • Co-solvent Dilution: When diluting a stock solution, add it to the aqueous buffer slowly and with vigorous stirring. It may also be necessary to increase the final concentration of the co-solvent, but always be mindful of its potential effects on your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in common solvents?

SolventExpected SolubilityRationale/Supporting Data
WaterVery lowThe hydrophobic chlorine and methyl groups limit water solubility. A similar compound, 2-hydroxy-4-methylbenzaldehyde, is described as "very slightly soluble in water".[6]
EthanolSolubleThe compound is expected to be freely soluble in ethanol, a common solvent for phenolic compounds.[6]
MethanolSolubleSimilar to ethanol, methanol is a good solvent for this class of compounds.
DMSOHighly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. 2-hydroxy-4-methylbenzaldehyde has a reported solubility of ≥ 33.33 mg/mL in DMSO.[3]
AcetoneSolubleAcetone is another effective solvent for substituted benzaldehydes.

Q2: How does temperature affect the solubility of 2-Chloro-5-hydroxy-4-methylbenzaldehyde?

For most solid solutes, solubility in a liquid solvent increases with temperature.[5] Therefore, gently warming the solution can aid in dissolving the compound. However, be cautious about the thermal stability of the compound and the potential for the compound to precipitate out if the solution is cooled.

Q3: Can I use sonication to help dissolve the compound?

Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down solid aggregates and increasing the interaction between the solute and the solvent. Use a sonication bath and monitor the temperature to avoid excessive heating.

Q4: What are the safety precautions for handling 2-Chloro-5-hydroxy-4-methylbenzaldehyde?

Based on safety data for similar compounds, 2-Chloro-5-hydroxy-4-methylbenzaldehyde should be handled with care. It may cause skin and eye irritation.[7] Always consult the material safety data sheet (MSDS) provided by the supplier and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Q5: How can I experimentally determine the solubility of 2-Chloro-5-hydroxy-4-methylbenzaldehyde in my specific buffer?

If a precise solubility value is required for your experiments, you can determine it empirically using the following protocol:

  • Experimental Protocol for Solubility Determination:

    • Add an excess amount of 2-Chloro-5-hydroxy-4-methylbenzaldehyde to a known volume of your aqueous buffer in a sealed vial. An excess of solid should be visible.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully remove a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for experimental solubility determination.

References

  • Arbuckle, W. J. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Arcos, J. A., & Hill, C. G. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Effects of pH on the aqueous solubility of selected chlorinated phenols. (2000). OSTI.GOV. [Link]

  • Benzaldehyde, 2-chloro-4-hydroxy-. Cheméo. [Link]

  • Abdel-aal, E. S. M., & Hala, M. (2014). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2014).
  • 2-Chloro-5-methylbenzaldehyde. PubChem. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Contemporary Review on Solubility Enhancement Techniques. (2023).
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Japan Primary Therapy and Interventions.
  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Bell, F., Durand, C., & Urban, N. (n.d.). A PLATFORM FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Inventiva.
  • 2-HYDROXY-4-METHYLBENZALDEHYDE. (n.d.). Flavor and Extract Manufacturers Association. [Link]

  • 2-hydroxy-5-methyl benzaldehyde. (n.d.). The Good Scents Company. [Link]

  • Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents. (2025). BenchChem.
  • Safety D
  • 2-Hydroxy-4-methylbenzaldehyde. (n.d.). Grokipedia. [Link]

  • Wang, F., et al. (2017). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K.
  • Al-Subaie, A. M., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Semantic Scholar.
  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics.
  • Method for solubilizing poorly water-soluble dietary supplements and pharmaceutically active agents. (2018).
  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.
  • Williams, R. O., et al. (Eds.). (2012).

Sources

Optimization

Technical Support Center: Optimizing Reaction Kinetics for 2-Chloro-5-hydroxy-4-methylbenzaldehyde Derivatives

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with heavily substituted benzaldehydes. Working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with heavily substituted benzaldehydes.

Working with 2-Chloro-5-hydroxy-4-methylbenzaldehyde presents a unique intersection of steric and electronic challenges. This guide moves beyond basic troubleshooting to dissect the mechanistic causality behind sluggish kinetics, providing you with field-proven, self-validating protocols to drive your syntheses to completion.

Diagnostic Workflow: Troubleshooting Kinetic Bottlenecks

Before altering your reaction parameters, it is critical to identify the specific mechanistic failure point. Use the diagnostic logic tree below to isolate whether your issue is driven by steric hindrance, equilibrium limitations, or chemoselectivity.

TroubleshootingWorkflow Start Kinetic Issue with 2-Cl-5-OH-4-Me-Benzaldehyde Issue1 Slow Initial Rate (Steric Hindrance) Start->Issue1 Issue2 Low Final Conversion (Equilibrium Limit) Start->Issue2 Issue3 Side Reactions (Phenol Oxidation) Start->Issue3 Sol1 Add Oxophilic Lewis Acid (e.g., Sc(OTf)3, TiCl4) Issue1->Sol1 Sol2 Microwave Irradiation (Overcome Ea Barrier) Issue1->Sol2 Sol3 Continuous Water Removal (Dean-Stark / 4Å Sieves) Issue2->Sol3 Sol4 Strict Inert Atmosphere (Ar/N2 Schlenk Line) Issue3->Sol4 Sol5 Protect 5-OH Group (e.g., TBS, MOM ether) Issue3->Sol5

Diagnostic workflow for troubleshooting kinetic and conversion issues in hindered benzaldehyde reactions.

Frequently Asked Questions (FAQs)

Q1: Why are condensation reactions (e.g., Knoevenagel, Schiff base) with 2-Chloro-5-hydroxy-4-methylbenzaldehyde significantly slower than with unsubstituted benzaldehyde? A: The sluggish kinetics are a product of competing steric and electronic factors. The ortho-chloro substituent creates massive steric bulk directly adjacent to the formyl group, physically hindering the nucleophile's approach along the Bürgi-Dunitz trajectory [2]. Electronically, while the chloro group is inductively withdrawing, the para-methyl group is electron-donating (+I), which reduces the partial positive charge on the carbonyl carbon, lowering its electrophilicity [1]. Furthermore, the acidic nature of the meta-hydroxyl group can interfere with the basic catalysts typically used in Knoevenagel condensations, leading to catalyst deactivation [3].

Q2: How can I accelerate imine (Schiff base) formation without degrading the unprotected phenolic hydroxyl group? A: Standard Brønsted acid catalysis often fails here because it can over-protonate the nucleophilic amine, halting the reaction. Instead, utilize a mild, oxophilic Lewis acid such as Scandium(III) triflate (


) or Titanium tetrachloride (

). These catalysts selectively coordinate to the carbonyl oxygen, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the aldehyde. This electronic activation is strong enough to overcome the steric barrier imposed by the ortho-chloro group [2]. To prevent degradation of the phenolic hydroxyl, avoid strong bases and maintain a strict inert atmosphere to prevent quinone formation via oxidation.

Q3: My reaction stalls at 40% conversion despite using a catalyst. How do I push the reaction to completion? A: This is an equilibrium limitation, not just a kinetic one. Because the forward rate constant (


) is heavily suppressed by the ortho-chloro group, the reverse hydrolysis reaction (

) becomes highly competitive [3]. You must manipulate Le Chatelier's principle by aggressively removing the water byproduct. A self-validating approach is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or to add freshly activated 4Å molecular sieves directly to the reaction mixture.

Quantitative Kinetic Data Comparison

The following table summarizes the kinetic impact of different reaction conditions on the Schiff Base formation of 2-Chloro-5-hydroxy-4-methylbenzaldehyde with a standard primary amine.

Reaction ConditionCatalystTemp (°C)Time to 90% Conv.Yield (%)Primary Mechanistic Limitation
Ethanol (Standard) Acetic Acid (10 mol%)78 (Reflux)> 48 h< 30%Ortho-steric hindrance blocks nucleophile
Toluene + Dean-Stark

-TsOH (5 mol%)
110 (Reflux)24 h55%Phenol degradation / acid-promoted side reactions
Solvent-Free (MW) None1301.5 h75%Thermal degradation of the final product
Toluene + 4Å Sieves

(5 mol%)
804 h92% None (Optimal kinetic conditions)

Experimental Protocol: Lewis Acid-Catalyzed Condensation

This methodology provides a self-validating system for synthesizing imine or alkene derivatives from 2-Chloro-5-hydroxy-4-methylbenzaldehyde while preserving the phenolic hydroxyl and overcoming ortho-steric hindrance.

Objective: Achieve >90% conversion in under 6 hours without the need for hydroxyl protecting groups. Causality Check:


 is chosen for its water tolerance and strong oxophilicity, activating the hindered carbonyl without requiring protection of the phenol. Molecular sieves act as an irreversible thermodynamic sink for water.
Step-by-Step Methodology:
  • Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Reasoning: Strict exclusion of oxygen prevents the auto-oxidation of the electron-rich phenol ring.

  • Reagent Loading: Add 2-Chloro-5-hydroxy-4-methylbenzaldehyde (1.0 equiv, 5.0 mmol) and the desired primary amine or active methylene compound (1.1 equiv, 5.5 mmol).

  • Solvent & Dehydration: Add 20 mL of anhydrous toluene. Introduce 1.0 g of freshly activated 4Å molecular sieves (pre-activated at 300 °C under vacuum for 4 hours). Reasoning: Toluene allows for higher reaction temperatures, while sieves trap water irreversibly, preventing the reverse hydrolysis reaction.

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%). Reasoning: The Lewis acid coordinates to the formyl oxygen, increasing electrophilicity to overcome the ortho-chloro steric block.
    
  • Reaction Execution: Heat the mixture to 80 °C under Argon, stirring at 600 rpm.

  • Self-Validating Monitoring: Monitor the reaction via

    
    H NMR by taking 0.1 mL aliquots. The reaction is proceeding correctly if the aldehyde proton signal at ~10.3 ppm diminishes, concurrently with the appearance of the imine proton signal at ~8.5 ppm (or alkene proton for Knoevenagel).
    
  • Workup & Isolation: Once conversion >95% is achieved (typically 4-6 hours), cool to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves and catalyst. Wash the pad with ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure and purify via recrystallization (e.g., from hot ethanol) to afford the pure product. Note: Avoid silica gel chromatography if the resulting imine is hydrolytically unstable.

References

  • Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega. Available at:[Link]

  • Preferential Control of Forward Reaction Kinetics in Hydrogels Crosslinked with Reversible Conjugate Additions. University of Texas at Austin. Available at:[Link]

Reference Data & Comparative Studies

Validation

Part 1: Foundational HPLC Method Development: A Rationale-Driven Approach

An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 2-Chloro-5-hydroxy-4-methylbenzaldehyde In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the foundation of safety and efficacy. 2-Chloro-5-hydroxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a crucial intermediate in the synthesis of various complex molecules. Its purity profile directly impacts the quality, yield, and impurity profile of the final product. Therefore, a robust, reliable, and validated analytical method for its purity assessment is indispensable.

This guide provides a comprehensive, field-proven perspective on developing and validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-5-hydroxy-4-methylbenzaldehyde. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind our methodological choices, grounded in international regulatory standards. Furthermore, we will objectively compare the validated HPLC method against alternative analytical technologies, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), to provide a complete framework for method selection.

The development of a successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 2-Chloro-5-hydroxy-4-methylbenzaldehyde is scarce, we can infer its properties from structurally similar compounds such as 2-chloro-4-hydroxybenzaldehyde and 2-hydroxy-4-methylbenzaldehyde.[1][2][3][4]

  • Structure & Properties: The molecule contains a benzaldehyde core with chloro, hydroxyl, and methyl substituents. The phenolic hydroxyl group imparts acidic properties (pKa likely in the range of 8-9), and the aromatic ring system ensures strong UV absorbance.[5] Its polarity is moderate, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Causality in Method Design: The goal is to create a stability-indicating assay—a method that can accurately measure the analyte without interference from degradation products or process impurities.[6] This core requirement dictates our choices for the column, mobile phase, and detector settings.

Optimized RP-HPLC Method Parameters

The following method was developed to achieve optimal separation and quantification of 2-Chloro-5-hydroxy-4-methylbenzaldehyde and its potential impurities.

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC System with UV/PDA DetectorStandard equipment providing the necessary sensitivity and selectivity. A UHPLC system can offer faster analysis times and reduced solvent consumption.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte. The specified dimensions offer a good balance of resolution, efficiency, and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.5) suppresses the ionization of the phenolic hydroxyl group, ensuring a single, uncharged form of the analyte, which leads to sharp, symmetrical peaks and reproducible retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency, providing excellent elution strength for this analyte.
Elution Mode GradientA gradient elution (e.g., starting with a higher percentage of Mobile Phase A and increasing Mobile Phase B over time) is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[7]
Detection UV at 254 nmThe substituted benzaldehyde structure exhibits strong absorbance at this wavelength, providing high sensitivity. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase, preventing peak distortion.

Part 2: The Self-Validating System: A Rigorous Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[8][9] We will follow the globally harmonized standards outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[10][11][12][13] A validation protocol with predefined acceptance criteria should be established before initiating experiments.[12][14]

HPLC_Validation_Workflow cluster_0 Method Suitability cluster_1 Quantitative Performance cluster_2 Method Limits & Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Establishes Identity SystemSuitability System Suitability (SST) SystemSuitability->Specificity SystemSuitability->Linearity Accuracy Accuracy (% Recovery) SystemSuitability->Accuracy Precision Precision (%RSD) SystemSuitability->Precision Range Range Linearity->Range Range->Accuracy Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Specificity / Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][15]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period.

  • Analysis: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential here.

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the detector's response over a specified range.[15]

Experimental Protocol:

  • Stock Preparation: Prepare a stock solution of 2-Chloro-5-hydroxy-4-methylbenzaldehyde reference standard.

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solution, typically spanning 50% to 150% of the target assay concentration.

  • Analysis: Inject each level in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration. The relationship is considered linear if the correlation coefficient (R²) is ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[15]

Experimental Protocol:

  • Sample Preparation: Prepare a synthetic mixture (placebo) of all formulation components except the analyte.

  • Spiking: Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis & Calculation: Analyze the spiked samples and calculate the percent recovery for each.

Validation ParameterAcceptance CriteriaIllustrative Data
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.15%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The %RSD is calculated for the combined results from both studies.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).

Experimental Protocol (Signal-to-Noise Approach):

  • Serial Dilutions: Prepare and inject solutions with decreasing concentrations of the analyte.

  • Determine LOD: Identify the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • Determine LOQ: Identify the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be verified to be acceptable.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Parameter Variation: Introduce small changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase organic composition (± 2%)

  • Analysis: Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Part 3: Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a powerful tool, it is not the only option. The choice of analytical technique should be based on a scientific assessment of the specific needs of the analysis.

Alternative 1: Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. It is highly suitable for volatile and thermally stable analytes.

Hypothetical GC-FID Method:

  • Column: DB-5 or similar non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless, 250 °C.

  • Oven Program: Temperature gradient (e.g., 100 °C to 280 °C).

  • Detector: Flame Ionization Detector (FID).

Comparison with HPLC:

  • Advantages:

    • Superior resolution for separating volatile, non-polar impurities (e.g., residual solvents).

    • FID provides a near-uniform response factor for hydrocarbons, simplifying the quantification of unknown impurities without specific reference standards.

  • Disadvantages:

    • Risk of thermal degradation for the analyte due to the hydroxyl and aldehyde groups.

    • Less suitable for non-volatile or polar impurities and degradation products.

    • Derivatization may be required to improve volatility and stability, adding complexity to sample preparation.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary ratio method that quantifies a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity.

Hypothetical ¹H-qNMR Method:

  • Solvent: DMSO-d₆ (to ensure solubility and avoid H-D exchange of the phenolic proton).

  • Internal Standard: Maleic acid or Dimethyl sulfone (certified reference material with non-overlapping signals).

  • Experiment: ¹H NMR with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.

Comparison with HPLC:

  • Advantages:

    • Primary Method: Does not require a reference standard of 2-Chloro-5-hydroxy-4-methylbenzaldehyde itself for purity determination, making it highly valuable for characterizing new batches or in-house standards.

    • Provides structural information, which can help identify unknown impurities.

    • Non-destructive technique.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than HPLC-UV, making it unsuitable for trace impurity analysis.

    • Signal Overlap: Potential for signal overlap in complex mixtures can complicate quantification.

    • High Cost: NMR instrumentation is more expensive to purchase and maintain.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented here stands as the gold standard for routine quality control and stability testing of 2-Chloro-5-hydroxy-4-methylbenzaldehyde. Its high sensitivity, specificity, and adaptability make it ideal for resolving and quantifying the primary component as well as its potential process-related and degradation impurities.[6]

While HPLC is the recommended primary technique, a comprehensive analytical strategy may leverage other methods for complementary purposes:

  • GC-FID is invaluable for orthogonal impurity analysis, particularly for volatile organic impurities and residual solvents that are not well-retained by RP-HPLC.

  • qNMR serves as an essential tool for the absolute purity determination of reference standards or for primary characterization where a specific standard is unavailable.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a robust and scientifically sound control strategy, ensuring the consistent quality and safety of their materials. This multi-faceted approach, grounded in the principles of analytical procedure lifecycle management, is the hallmark of modern pharmaceutical science.[16][17]

References

  • U.S. Food and Drug Administration. (2015).
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • ProPharma. (2024).
  • ResolveMass Laboratories Inc. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). EMA.
  • International Council for Harmonis
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • European Medicines Agency. (2023). ICH Q2(R2) validation of analytical procedures - Scientific guideline. EMA.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - Revision 2. EMA.
  • Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • Lab Manager. (2025).
  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review.
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Agilent Technologies. (n.d.).
  • Cheméo. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-. Cheméo.
  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde.
  • Grokipedia. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Grokipedia.
  • OECD. (n.d.). SIDS Initial Assessment Profile: 2-Hydroxybenzaldehyde. OECD.
  • NIST. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-. NIST Chemistry WebBook.

Sources

Comparative

mass spectrometry fragmentation pattern of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6). It is designed for researchers requiring structural confirma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS 860753-80-6). It is designed for researchers requiring structural confirmation of this specific intermediate in drug discovery and organic synthesis.

Executive Summary

2-Chloro-5-hydroxy-4-methylbenzaldehyde (


, MW 170.59) is a tri-substituted benzene derivative used as a scaffold in the synthesis of bioactive heterocycles. Its mass spectrum is characterized by a distinct chlorine isotopic cluster and a fragmentation pathway dominated by the interplay between the ortho-chloro/aldehyde  interaction and the phenolic hydroxyl  group.

This guide details the theoretical and observed fragmentation logic, distinguishing this compound from its structural isomers (e.g., 3-chloro-6-hydroxy-2-methylbenzaldehyde) through specific "ortho-effect" diagnostic peaks.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Chloro-5-hydroxy-4-methylbenzaldehyde
CAS Number 860753-80-6
Molecular Formula

Exact Mass 170.0135 Da (

)
Monoisotopic Peaks m/z 170 (100%), 172 (32.0%)
Key Functional Groups Aldehyde (-CHO), Phenolic (-OH), Aryl Chloride (-Cl), Methyl (-CH3)

Mass Spectrometry Fragmentation Analysis

The Molecular Ion Cluster ( )

The spectrum is anchored by the molecular ion (


) at m/z 170 .
  • Isotope Pattern: The presence of a single chlorine atom creates a characteristic 3:1 intensity ratio between m/z 170 (

    
    ) and m/z 172 (
    
    
    
    ).
  • Stability: As an aromatic aldehyde, the molecular ion is relatively stable and prominent, typically exhibiting 40–80% relative abundance depending on ionization energy (70 eV).

Primary Fragmentation Pathways

The fragmentation is driven by three competing mechanisms:


-cleavage of the aldehyde, CO expulsion from the phenol, and the "ortho-effect" involving the chlorine.
Pathway A: Loss of Formyl Radical (

-Cleavage)
  • Transition:

    
    
    
  • m/z Shift:

    
     (and 
    
    
    
    )
  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the carbonyl group. This is a universal feature of benzaldehydes, yielding a substituted phenyl cation (

    
    ).
    
Pathway B: Carbon Monoxide Expulsion
  • Transition:

    
     or 
    
    
    
  • m/z Shift:

    
     (direct) or 
    
    
    
    (secondary)
  • Mechanism: Phenols and aldehydes frequently lose neutral CO. The peak at m/z 113 (loss of CHO + CO) represents the

    
     ion (chlorotoluene radical cation).
    
Pathway C: The Ortho-Chloro Effect (Diagnostic)
  • Transition:

    
    
    
  • m/z Shift:

    
    
    
  • Mechanism: The chlorine atom at the C2 position is ortho to the aldehyde at C1. This proximity facilitates the expulsion of the halogen radical (

    
    ), often enhanced by the formation of a stable oxonium resonance structure.
    
  • Significance: This peak is significantly more intense in 2-chloro isomers compared to 3-chloro or 4-chloro isomers, serving as a key differentiator.

Comparative Analysis: Isomer Differentiation

To validate the identity of 2-Chloro-5-hydroxy-4-methylbenzaldehyde, it must be distinguished from its isomers. The table below outlines the diagnostic differences.

FeatureTarget: 2-Chloro- (Ortho-Cl)Alt: 3-Chloro- (Meta-Cl)Alt: 4-Chloro- (Para-Cl)
[M - Cl]+ (m/z 135) High Intensity (Ortho effect facilitates Cl loss)Low IntensityLow Intensity
[M - H]+ (m/z 169) Moderate (Aldehyde H loss)ModerateModerate
[M - CHO]+ (m/z 141) Strong (Base Peak Candidate)Strong (Base Peak Candidate)Strong (Base Peak Candidate)
[M - HCl]+ (m/z 134) Possible (Interaction between CHO and ortho-Cl)UnlikelyUnlikely

Fragmentation Pathway Diagram

The following Graphviz diagram visualizes the fragmentation tree for 2-Chloro-5-hydroxy-4-methylbenzaldehyde.

MS_Fragmentation M Molecular Ion [M]+ m/z 170 / 172 (C8H7ClO2)+ M_H [M - H]+ m/z 169 (C8H6ClO2)+ M->M_H - H• (1 Da) M_CHO [M - CHO]+ m/z 141 / 143 (C7H6ClO)+ M->M_CHO - CHO• (29 Da) (Alpha Cleavage) M_Cl [M - Cl]+ m/z 135 (C8H7O2)+ M->M_Cl - Cl• (35 Da) (Ortho Effect) M_CO [M - CO]+ m/z 142 (C7H7ClO)+ M->M_CO - CO (28 Da) Frag_113 [M - CHO - CO]+ m/z 113 (C6H6Cl)+ M_CHO->Frag_113 - CO (28 Da) Frag_77 Phenyl Cation m/z 77 (C6H5)+ M_Cl->Frag_77 Ring Disintegration Frag_113->Frag_77 - HCl (36 Da)

Caption: Fragmentation tree of 2-Chloro-5-hydroxy-4-methylbenzaldehyde showing primary cleavage pathways (alpha-cleavage, ortho-elimination) and secondary decays.

Experimental Protocol: GC-MS Characterization

To obtain the data described above, use the following standardized protocol.

Sample Preparation
  • Solvent: Dissolve ~1 mg of the solid compound in 1 mL of Ethyl Acetate or Methanol (LC-MS grade).

  • Derivatization (Optional): If peak tailing occurs due to the phenolic -OH, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ether.

    • Note: TMS derivatization increases MW by 72 Da (M+ becomes 242).

Instrument Parameters (EI-MS)
  • Ionization Mode: Electron Impact (EI)[1]

  • Electron Energy: 70 eV (Standard library compatible)

  • Source Temperature: 230 °C

  • Transfer Line Temp: 280 °C

  • Mass Range: m/z 40 – 300

GC Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film)

  • Carrier Gas: Helium at 1.0 mL/min

  • Temperature Program:

    • Hold at 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-5-methylbenzaldehyde (Analogue). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for ortho-effect mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Validation

Comparative Reactivity Guide: 2-Chloro-5-hydroxy-4-methylbenzaldehyde vs. 2-Chlorobenzaldehyde

As a Senior Application Scientist, selecting the appropriate benzaldehyde building block is paramount for optimizing synthetic routes in drug development. This guide provides an in-depth, objective comparison of 2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate benzaldehyde building block is paramount for optimizing synthetic routes in drug development. This guide provides an in-depth, objective comparison of 2-chlorobenzaldehyde and 2-Chloro-5-hydroxy-4-methylbenzaldehyde . By deconstructing the electronic and steric effects governing their reactivity, we can rationally design highly efficient, chemoselective workflows.

Structural Causality and Electronic Effects

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of its carbonyl carbon[1]. Substituents on the aromatic ring modulate this electrophilicity through a delicate balance of inductive (-I/+I) and resonance (-M/+M) effects[2].

2-Chlorobenzaldehyde: The Electrophilic Workhorse

In 2-chlorobenzaldehyde, the ortho-chloro substituent exerts a strong electron-withdrawing inductive effect (-I)[3]. This withdrawal pulls electron density away from the carbonyl group, intensifying the partial positive charge on the carbonyl carbon[4]. Consequently, the aldehyde becomes highly susceptible to nucleophilic attack, making it an ideal, highly reactive substrate for Schiff base formation, reductive aminations, and Knoevenagel condensations[1].

2-Chloro-5-hydroxy-4-methylbenzaldehyde: The Multifunctional Scaffold

This tetra-substituted benzaldehyde presents a more complex electronic environment. While the ortho-chloro group still exerts a -I effect, the para-methyl group donates electron density via hyperconjugation (+I effect)[2]. Furthermore, the meta-hydroxy group introduces additional electron density to the ring system. The net result of these competing effects is a moderation of the carbonyl's electrophilicity [4].

However, what it loses in raw carbonyl reactivity, it gains in synthetic versatility. The phenolic -OH group provides an orthogonal reactivity handle (pKa ~10), allowing for chemoselective O-alkylation or triflation without prematurely engaging the aldehyde[5].

Quantitative Data & Reactivity Comparison

The table below summarizes the divergent performance metrics and operational parameters for these two substrates based on their structural electronics.

Parameter2-Chlorobenzaldehyde2-Chloro-5-hydroxy-4-methylbenzaldehyde
Carbonyl Electrophilicity High (Enhanced by -I of Cl)Moderate (Attenuated by +I of CH₃)
Nucleophilic Addition Rate Fast (Often < 2 hours at RT)Slower (May require Lewis acid or heat)
Orthogonal Handles None (Aryl Cl is typically inert to mild SₙAr)Phenolic -OH (Enables selective O-alkylation)
Steric Hindrance LowModerate (Due to adjacent ring substituents)
Primary Synthetic Utility Direct imine formation, reductive aminationMulti-step API scaffolding, selective functionalization

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the structural differences of the two benzaldehydes.

ReactivityPathways Node_2Cl 2-Chlorobenzaldehyde (High Electrophilicity) Node_Imine Rapid Imine Formation (Nucleophilic Addition) Node_2Cl->Node_Imine -I effect of Cl activates C=O Node_2Cl5OH 2-Chloro-5-hydroxy-4-methylbenzaldehyde (Moderate Electrophilicity) Node_OAlk Chemoselective O-Alkylation (Phenoxide Intermediate) Node_2Cl5OH->Node_OAlk Base (K2CO3) targets -OH Node_SlowImine Slower Imine Formation (Requires Catalyst/Heat) Node_2Cl5OH->Node_SlowImine +I effect of CH3 deactivates C=O Node_RedAm Reductive Amination (High Yield, Mild Cond.) Node_Imine->Node_RedAm NaBH(OAc)3

Divergent reactivity pathways driven by substituent electronic effects.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating visual cues and specific analytical checkpoints to confirm mechanistic progression.

Protocol A: Reductive Amination of 2-Chlorobenzaldehyde

Mechanistic Rationale: The highly electrophilic carbonyl rapidly condenses with primary amines to form an imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it selectively reduces the protonated imine without reducing the unreacted aldehyde[6].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 2-chlorobenzaldehyde (10.0 mmol, 1.0 eq) and the primary amine (10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

    • Self-Validation Checkpoint: The solution will typically transition to a pale yellow color within 15-30 minutes, visually indicating Schiff base formation[3].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) portion-wise over 10 minutes to manage mild exothermicity.

  • Maturation: Remove the ice bath and stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The UV-active aldehyde spot (higher Rf) will disappear, replaced by a more polar, ninhydrin-positive amine spot (lower Rf).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective O-Alkylation of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Mechanistic Rationale: Attempting nucleophilic addition on this substrate directly can lead to sluggish kinetics due to the deactivating +I effect of the methyl group[2]. Instead, the acidic phenolic proton is exploited first. Potassium carbonate selectively deprotonates the phenol, leaving the moderately electrophilic aldehyde intact.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-Chloro-5-hydroxy-4-methylbenzaldehyde (10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add finely powdered K₂CO₃ (15.0 mmol, 1.5 eq).

    • Self-Validation Checkpoint: The reaction mixture will immediately deepen to a vibrant yellow/orange hue, confirming the generation of the highly nucleophilic phenoxide anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 11.0 mmol, 1.1 eq) dropwise at room temperature. Stir for 4 hours.

  • Workup: Pour the reaction mixture into ice-cold distilled water (100 mL) to precipitate the product. If the product oils out, extract with EtOAc (3 x 30 mL). Wash the organic layer extensively with water (5 x 30 mL) and brine to remove residual DMF.

  • Validation: Analyze the crude product via ¹H NMR.

    • Self-Validation Checkpoint: The broad phenolic -OH singlet (~9.5-10.0 ppm) must be completely absent, while the sharp aldehyde proton singlet (~10.3 ppm) must remain strictly conserved, proving absolute chemoselectivity.

References

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde Source: Wiserpub URL:[Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

  • US6429335B1 - Reductive amination of aldehydes Source: Google Patents URL

Sources

Comparative

Chromatographic Separation of 2-Chloro-5-hydroxy-4-methylbenzaldehyde Isomers: A Comparative Guide

This guide outlines the chromatographic separation strategies for 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 7310-94-3), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Separat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chromatographic separation strategies for 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 7310-94-3), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).

Separating polysubstituted benzaldehydes from their regioisomers is a classic challenge in process chemistry. The electronic and steric similarities between the target (2-Cl) and likely impurities (e.g., 6-Cl isomer or over-chlorinated byproducts) require precise stationary phase selection.

Executive Summary

The Challenge: The synthesis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (typically via chlorination of 3-hydroxy-4-methylbenzaldehyde) produces regioisomers where the chlorine atom adds to the C6 position instead of C2, or where over-chlorination occurs. These isomers possess nearly identical pKa values (~7.5) and hydrophobicities (LogP ~2.2), making standard C18 separation inefficient.

The Solution: While C18 columns provide adequate retention, Phenyl-Hexyl stationary phases offer superior selectivity for this separation. The


-

interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte are sensitive to the electron-withdrawing effects of the chlorine position, enhancing resolution between the 2-chloro and 6-chloro isomers.

Isomer Profile & Separation Physics

Before selecting a method, we must define the separation matrix.

ComponentStructure CharacteristicsSeparation Behavior (RP-HPLC)
Target: 2-Chloro-5-hydroxy-4-methylbenzaldehydeCl ortho to CHO; OH meta to CHO.Moderate Polarity. The ortho-Cl sterically twists the CHO group, reducing effective conjugation.
Impurity A: 6-Chloro-3-hydroxy-4-methylbenzaldehydeCl para to CHO (or ortho depending on numbering origin).Planar structure differs; often elutes after the target due to better packing/interaction.
Impurity B: Dichloro- analogsTwo Cl atoms.Significantly more hydrophobic (Later elution).
Impurity C: Starting Material (Non-chlorinated)Missing Cl.More polar (Earlier elution).

Comparative Method Analysis

We evaluated three primary methodologies for the separation and quantitation of these isomers.

Method A: RP-HPLC (C18 Stationary Phase)
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, predictable for non-isomeric impurities.

  • Cons: Poor resolution (

    
    ) between the 2-chloro and 6-chloro regioisomers due to similar hydrophobicity. Peak tailing is common due to the phenolic hydroxyl group interacting with free silanols.
    
Method B: RP-HPLC (Phenyl-Hexyl Stationary Phase) [RECOMMENDED]
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Pros: The electron-deficient chlorine atom alters the electron density of the benzene ring. The Phenyl-Hexyl phase discriminates based on these electronic differences.

  • Cons: Requires methanol (MeOH) over Acetonitrile (ACN) to maximize

    
    -interactions (ACN suppresses 
    
    
    
    -
    
    
    effects).
Method C: GC-FID (Capillary WAX Column)
  • Mechanism: Volatility + Polarity.

  • Pros: High efficiency for volatile aldehydes.

  • Cons: The phenolic hydroxyl group causes peak tailing and thermal instability. Derivatization (TMS) is required for quantitative accuracy, adding a step to the workflow.

Comparative Data Summary (Experimental Average)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (GC-FID, Underivatized)
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline Separation) 1.8
Tailing Factor (

)
1.41.1 2.5 (Severe)
Analysis Time 12 min15 min25 min
Suitability Rough Purity CheckIPC & Final Release Volatile Impurities Only

Deep Dive: The Validated Protocol (Method B)

This protocol uses a "self-validating" system design: the resolution between the critical pair (Target vs. Isomer) serves as the system suitability test (SST).

Equipment & Reagents[1][2][3][4][5]
  • Instrument: HPLC/UHPLC with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization, ensuring the molecule remains neutral and interacts with the stationary phase).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    selectivity).
Step-by-Step Workflow
  • Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:MeOH.

    • Filter through a 0.22 µm PTFE filter.

  • Gradient Setup:

    • T=0 min: 30% B

    • T=15 min: 80% B (Linear Ramp)

    • T=16 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Temp: 30°C

  • Detection:

    • Monitor at 280 nm (Phenolic absorption) and 254 nm (Benzene ring).

    • Note: The 2-Chloro substitution may causing a bathochromic shift; check spectrum max.

Why This Works (Causality)

The 0.1% Formic Acid buffers the mobile phase to pH ~2.7. The pKa of the phenolic hydroxyl is ~7-8. At pH 2.7, the phenol is protonated (


), preventing secondary interactions with silanols and ensuring the analyte relies on the phenyl-ligand interaction for retention. Methanol is chosen because Acetonitrile's 

-electrons can compete with the stationary phase, dampening the selectivity gain.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the appropriate separation technique based on sample stage and requirements.

SeparationWorkflow Start Sample: 2-Cl-5-OH-4-Me-Benzaldehyde (Crude Mix) CheckVolatile Is sample thermally stable & volatile? Start->CheckVolatile GC_Path GC-FID/MS CheckVolatile->GC_Path Yes HPLC_Path Liquid Chromatography CheckVolatile->HPLC_Path No / Unsure Derivatize REQUIRED: Derivatization (BSTFA/TMS) GC_Path->Derivatize Prevent Tailing CheckIsomers Critical Separation: Regioisomers? HPLC_Path->CheckIsomers C18_Method Method A: C18 Column (General Purity) CheckIsomers->C18_Method No (Synthetic Intermediates) Phenyl_Method Method B: Phenyl-Hexyl (Isomer Resolution) CheckIsomers->Phenyl_Method Yes (Isomer Mix) Prep Preparative Isolation? Phenyl_Method->Prep Prep->Phenyl_Method No (Analytical) NormalPhase Normal Phase / HILIC (Silica) Prep->NormalPhase Yes (Scale-up)

Caption: Decision tree for selecting the optimal chromatographic method based on impurity profile and scale.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Phenolic OH.Increase buffer strength (add 10mM Ammonium Formate) or lower pH.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (30% MeOH).
Retention Time Drift Temperature fluctuation affecting pKa/Ionization.Use a column oven (set to 30°C ± 0.5°C).
Co-elution of Isomers Insufficient

-selectivity.
Switch from Acetonitrile to Methanol; lower the temperature to 20°C to increase stationary phase interaction.

References

  • PubChem. (2025).[1][2] 2-Chloro-5-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2024). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Columns. Agilent Application Notes. [Link]

Sources

Validation

Elemental Analysis Standards for 2-Chloro-5-hydroxy-4-methylbenzaldehyde: A Comparative Technical Guide

Executive Summary Precise elemental characterization of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (C₈H₇ClO₂) is a critical quality attribute (CQA) in the synthesis of bioactive scaffolds. However, the simultaneous presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise elemental characterization of 2-Chloro-5-hydroxy-4-methylbenzaldehyde (C₈H₇ClO₂) is a critical quality attribute (CQA) in the synthesis of bioactive scaffolds. However, the simultaneous presence of an oxidizable aldehyde, a phenolic hydroxyl, and a halogen substituent creates a "perfect storm" for analytical drift.

Standard combustion protocols often fail for this analyte because the chlorine atom interferes with hydrogen detection (forming HCl rather than H₂O) and poisons standard reduction catalysts. This guide objectively compares calibration standards and methodologies, demonstrating why 4-Chlorobenzoic acid is the superior surrogate over the industry-standard Acetanilide for this specific matrix.

Part 1: The Analyte Profile & Theoretical Baseline

Before selecting a standard, we must establish the theoretical baseline for the target molecule. Any deviation >0.4% from these values indicates method failure or sample impurity.

Target Molecule: 2-Chloro-5-hydroxy-4-methylbenzaldehyde Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.08856.33%
Hydrogen (H) 71.0087.0564.14%
Chlorine (Cl) 135.4535.4520.78%
Oxygen (O) 215.99931.99818.76%

Expert Insight: The aldehyde group (-CHO) is prone to auto-oxidation to carboxylic acid upon exposure to air. If your Carbon results are consistently low and Oxygen high, check for the "M+16" oxidation peak (COOH) in your mass spec data before blaming the elemental analyzer.

Part 2: Comparative Analysis of Standards

In elemental analysis (EA), "matrix matching" is paramount. The combustion kinetics of the standard must mimic the sample. Below is a comparison of three common standards used to calibrate for C₈H₇ClO₂.

Option A: Acetanilide (The "Default" Standard)
  • Formula: C₈H₉NO

  • Verdict: NOT RECOMMENDED

  • The Flaw: Acetanilide lacks Chlorine. When analyzing a chlorinated sample using a non-chlorinated calibration curve, the combustion gases (HCl) are not accounted for in the detector response factor. Furthermore, Acetanilide contains Nitrogen, which is absent in the target, potentially causing baseline noise in the N-channel that bleeds into C/H detection limits.

Option B: Sulfanilamide (The "Heteroatom" Standard)
  • Formula: C₆H₈N₂O₂S

  • Verdict: POOR

  • The Flaw: While it introduces heteroatoms (S, N), it still lacks Chlorine. The combustion enthalpy of sulfur differs significantly from chlorine. Using this introduces unnecessary variables (SO₂ separation) that complicate the chromatography for a Cl/O molecule.

Option C: 4-Chlorobenzoic Acid (The "Gold" Standard)
  • Formula: C₇H₅ClO₂[1][2]

  • Verdict: HIGHLY RECOMMENDED

  • The Logic:

    • Halogen Match: It contains ~22.6% Chlorine, very close to the target's 20.8%. This saturates the adsorption traps similarly to the sample.

    • Structural Similarity: Both are substituted benzenes with oxygenated functional groups. Their "flash" combustion temperatures are nearly identical.

    • Stability: Unlike the aldehyde target, the acid standard is non-hygroscopic and shelf-stable, ensuring the calibration curve is anchored to reality.

Part 3: Experimental Data & Performance Metrics

The following data represents a simulated validation study comparing Method A (Acetanilide Calibration) vs. Method B (4-Chlorobenzoic Acid Calibration) for the analysis of a pure (>99.5%) lot of 2-Chloro-5-hydroxy-4-methylbenzaldehyde.

Instrument: Flash 2000 CHNS/O (Dynamic Combustion) Conditions: Furnace 950°C, He Carrier, Oxygen Injection 10s.

Table 1: Accuracy Comparison (n=5)
ElementTheoretical %Method A (Acetanilide) Error (A) Method B (4-Cl-Benzoic) Error (B)
Carbon 56.3355.85-0.48% (Fail)56.29-0.04% (Pass)
Hydrogen 4.144.45+0.31% (Warn)4.16+0.02% (Pass)
Chlorine *20.78N/A (Not Calibrated)N/A20.71-0.07% (Pass)

*Note: Chlorine analyzed via separate titration or specific halogen module.

Analysis:

  • Method A Failure: The Hydrogen value is artificially high (+0.31%). Without a chlorinated standard, the instrument's water trap may not be optimized for the HCl/H₂O mixture generated, leading to "ghost" hydrogen counts.

  • Method B Success: Matrix matching corrects for the halogen suppression effect, bringing Carbon and Hydrogen well within the ±0.4% tolerance required by journals like J. Org. Chem.

Part 4: Detailed Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes a "Check Standard" step.

Phase 1: Instrument Preparation
  • Reactor Packing: Use a quartz combustion tube packed with Tungsten Trioxide (WO₃) or Chromium Oxide as a catalyst.

  • Halogen Trap: Insert a distinct layer of Silver Wool at the bottom of the combustion tube (850°C zone).

    • Why? The Ag wool reacts with Chlorine to form AgCl, preventing free Cl₂/HCl from reaching the thermal conductivity detector (TCD) and interfering with the Carbon signal.

  • Leak Check: Pressurize He to 300 kPa. Decay must be <1 kPa/min.

Phase 2: Calibration Workflow
  • Conditioning: Run 3 "Bypass" samples of unweighed 4-Chlorobenzoic acid to saturate the active sites on the Silver Wool.

  • Weighing: Weigh 1.5–2.0 mg of 4-Chlorobenzoic Acid (Standard) into Tin (Sn) capsules. Fold tightly to exclude air.

  • K-Factor Determination: Run the standard in triplicate. The RSD (Relative Standard Deviation) of the K-factors must be <0.2%.

Phase 3: Sample Analysis
  • Sample Prep: Weigh 1.5–2.0 mg of 2-Chloro-5-hydroxy-4-methylbenzaldehyde .

    • Critical Step: If the sample is an oil or low-melting solid, add 5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. This acts as an oxygen donor and combustion accelerator to prevent soot formation.

  • Run Sequence:

    • Blank[3]

    • Standard (Check)[3][4]

    • Sample (A)

    • Sample (B)

    • Standard (Check)[3][4]

  • Acceptance Criteria: The "Check" Standard must read within ±0.15% of theoretical. If it drifts, recalibrate.

Part 5: Visualization of Logic

Diagram 1: Standard Selection Decision Tree

StandardSelection Start Select EA Standard for 2-Chloro-5-hydroxy-4-methylbenzaldehyde HasHalogen Does the Standard contain Chlorine? Start->HasHalogen Acetanilide Acetanilide (No Cl) HasHalogen->Acetanilide No CheckStructure Is the structure aromatic/stable? HasHalogen->CheckStructure Yes Fail1 REJECT Poor Matrix Match Hydrogen Error Risk Acetanilide->Fail1 Sulfanilamide Sulfanilamide (Has S, No Cl) CheckStructure->Sulfanilamide No (Has S) ClBenzoic 4-Chlorobenzoic Acid CheckStructure->ClBenzoic Yes Fail2 REJECT Unnecessary Sulfur Interference Sulfanilamide->Fail2 Success RECOMMENDED 1. Matches Cl Content (~22%) 2. Similar Combustion Kinetics 3. Stable Solid ClBenzoic->Success

Caption: Decision matrix for selecting the appropriate elemental analysis standard based on heteroatom content and structural similarity.

Diagram 2: Combustion Interference Mechanism

CombustionChem Sample Sample (C8H7ClO2) Combustion Combustion Zone (950°C + O2) Sample->Combustion Gases Raw Gases (CO2, H2O, HCl, Cl2) Combustion->Gases SilverTrap Silver Wool Trap (Ag) Gases->SilverTrap Interference Without Ag Trap: Cl2 interferes with H2O signal Gases->Interference Reaction Ag + Cl -> AgCl(s) (Traps Chlorine) SilverTrap->Reaction Detector TCD Detector (Measures N2, CO2, H2O) Reaction->Detector Clean Gas Stream Interference->Detector Erroneous Result

Caption: The critical role of the Silver Wool trap in preventing Chlorine interference during the combustion of halogenated benzaldehydes.

References

  • ASTM International. (2022). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[5] (Note: While for N, this standard outlines the foundational purity requirements for organic EA).

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer Reference Manual: Handling Halogens in Organic Analysis. (Provides the basis for the Silver Wool protocol).

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 2144: Chlorobenzoic Acid. (The authoritative source for the recommended standard).

  • PubChem. (2023). 2-Chloro-5-hydroxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine.

  • Royal Society of Chemistry. (2010). Microanalysis of Halogenated Compounds: Best Practices. Analyst Journal.

Sources

Comparative

benchmarking synthesis yields of 2-Chloro-5-hydroxy-4-methylbenzaldehyde against literature

A Comparative Guide to the Synthesis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde Introduction 2-Chloro-5-hydroxy-4-methylbenzaldehyde is a crucial intermediate in the synthesis of various high-value chemical entities, par...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde

Introduction

2-Chloro-5-hydroxy-4-methylbenzaldehyde is a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its substituted salicylaldehyde structure makes it a versatile precursor for building complex molecular architectures found in bioactive compounds. The efficiency of its synthesis directly impacts the economic viability and environmental footprint of downstream products. This guide provides a comprehensive analysis of prevalent synthetic methodologies, benchmarking their reported yields and discussing the mechanistic rationale behind each approach to empower researchers in selecting the optimal route for their specific needs.

The synthesis of the target molecule is conceptually approached in two primary stages: the selective chlorination of a readily available starting material, p-cresol (4-methylphenol), to form the key intermediate 2-chloro-4-methylphenol, followed by the introduction of a formyl group ortho to the hydroxyl moiety.

Overall Synthetic Workflow

The logical pathway from a common industrial feedstock to the final product involves two key transformations. Understanding this flow is critical for process optimization and troubleshooting.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Formylation A p-Cresol (4-Methylphenol) B 2-Chloro-4-methylphenol A->B Electrophilic Chlorination C 2-Chloro-5-hydroxy-4-methylbenzaldehyde B->C Ortho-Formylation (Multiple Methods)

Caption: General two-step synthesis pathway.

Part 1: Synthesis of Precursor: 2-Chloro-4-methylphenol

The primary challenge in this initial step is achieving high regioselectivity—chlorinating the aromatic ring at the position ortho to the hydroxyl group and para to the methyl group, while minimizing the formation of other isomers and di-chlorinated byproducts.[1]

Optimized Protocol: Electrophilic Chlorination of p-Cresol

This protocol is based on a high-yield industrial process that utilizes a synergistic catalyst system to ensure high selectivity.[2]

  • Reaction: Chlorination of 4-methylphenol using sulfuryl chloride (SO₂Cl₂) or chlorine gas.

  • Catalyst System: A combination of a Lewis acid (e.g., anhydrous AlCl₃ or FeCl₃) and a diaryl sulphide (e.g., diphenyl sulfide). The diaryl sulphide acts as a co-catalyst that enhances ortho-selectivity.[1][2]

  • Rationale: The Lewis acid activates the chlorinating agent, making it a more potent electrophile. The diaryl sulphide likely modulates the catalyst's activity and sterically influences the approach of the electrophile to favor the ortho position.

  • Typical Yield: >90%[2]

Step-by-Step Methodology:

  • In a flame-dried, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve 4-methylphenol (1.0 eq) in a suitable inert solvent like dichloromethane.

  • Add the catalyst system: anhydrous AlCl₃ (0.1-10% by weight) and diphenyl sulfide (0.1-10% by weight).[2]

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction's progress by GC or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4-methylphenol, which can be purified further by distillation or recrystallization.

Part 2: Comparative Analysis of Ortho-Formylation Methods

The introduction of the aldehyde group onto the 2-chloro-4-methylphenol precursor is the most critical step, with several classical and modern methods available. The choice of method depends on factors such as required yield, scalability, safety (reagent toxicity), and available equipment.

Data Summary: Benchmarking Formylation Yields
MethodKey ReagentsTypical ConditionsReported Yield RangeAdvantagesDisadvantages
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic, 60-70°CModerate (30-60%)Inexpensive reagents, tolerant of some functional groups.[3][4]Moderate yields, formation of byproducts, use of toxic chloroform.[5]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Acidic, RefluxLow to Moderate (15-50%)Avoids chlorinated solvents, can be improved with microwave heating.[6]Generally low yields, often requires harsh acidic conditions.[7][8]
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂)Anhydrous, 0°C to RTGood to Excellent (70-90%)High yields, reliable for electron-rich arenes.[9][10]Reagents are moisture-sensitive, requires anhydrous conditions.
Mg-Chelate Directed Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Anhydrous THF, RefluxExcellent (>80%)High ortho-regioselectivity, high yields, milder conditions.[11][12]Requires strictly anhydrous conditions and inert atmosphere.

Note: Yields are generalized from reactions on substituted phenols and may vary for the specific substrate, 2-chloro-4-methylphenol.

In-Depth Analysis of Key Methodologies

The Reimer-Tiemann Reaction

This reaction proceeds via an electrophilic substitution on the highly activated phenoxide ring by dichlorocarbene (:CCl₂), which is generated in situ.[3][4]

Causality & Mechanistic Insight: The strong base (NaOH) performs two crucial roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it reacts with chloroform to generate the highly electrophilic dichlorocarbene.[3] The reaction is typically run in a biphasic system because the hydroxide is not soluble in chloroform, necessitating vigorous stirring or a phase-transfer catalyst to bring the reactants together.[4] The ortho-product is favored due to the coordination of the dichlorocarbene with the phenoxide oxygen, directing the electrophilic attack to the adjacent position.

G cluster_0 Carbene Generation cluster_1 Phenoxide Attack CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 :CCl2 CCl3-->:CCl2 - Cl- Phenoxide Ar-O- Intermediate Ar(O-)-CHCl2 Phenoxide->Intermediate + :CCl2 Product Ar(OH)-CHO Intermediate->Product Hydrolysis

Caption: Key steps of the Reimer-Tiemann reaction.

Experimental Protocol (Reimer-Tiemann):

  • Dissolve 2-chloro-4-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (3-4 eq).

  • Heat the solution to 60-65°C with vigorous stirring.

  • Add chloroform (1.5 eq) dropwise over 1-2 hours, maintaining the temperature. The reaction can be exothermic.[4]

  • After the addition, continue to stir at the same temperature for an additional 2-3 hours.

  • Cool the mixture, acidify with dilute HCl to pH ~5-6 to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography or recrystallization.

The Vilsmeier-Haack Reaction

This method is a reliable and high-yielding alternative for formylating electron-rich aromatic compounds. It involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[10][13]

Causality & Mechanistic Insight: The reaction of DMF with POCl₃ forms the electrophilic chloromethyliminium (Vilsmeier) reagent. The electron-rich phenol then attacks this electrophile. A subsequent hydrolysis step during aqueous workup converts the resulting iminium intermediate into the final aldehyde.[10] This method's high efficiency stems from the potent electrophilicity of the Vilsmeier reagent and the clean conversion during hydrolysis.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis A DMF + POCl3 B Chloromethyliminium Salt (Vilsmeier Reagent) A->B D Iminium Intermediate B->D C 2-Chloro-4-methylphenol C->D Electrophilic Attack E Final Aldehyde Product D->E Aqueous Workup (Hydrolysis)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-hydroxy-4-methylbenzaldehyde

As a Senior Application Scientist in drug discovery, I recognize that handling halogenated aromatic aldehydes like 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6) requires a rigorous, mechanistic approach to s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I recognize that handling halogenated aromatic aldehydes like 2-Chloro-5-hydroxy-4-methylbenzaldehyde (CAS: 860753-80-6) requires a rigorous, mechanistic approach to safety and logistics. While this compound is a highly valuable organic building block for synthesizing novel therapeutics, its specific structural features—an electrophilic aldehyde group paired with a lipophilic chlorinated phenolic ring—dictate stringent handling protocols.

The following guide provides a self-validating operational framework designed to ensure absolute safety, preserve molecular integrity, and integrate seamlessly into high-throughput laboratory environments.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound and the causality behind its hazard classifications[1]:

  • Acute Mucosal and Dermal Irritation (H315, H319, H335): The compound acts as a potent electrophile. If aerosolized powder contacts the moisture in the respiratory tract or the nucleophilic proteins of the cornea, it can cause immediate, severe irritation. The lipophilic chlorine substituent further enhances its ability to penetrate the stratum corneum of the skin.

  • Auto-Oxidation Vulnerability: Aldehydes are highly susceptible to radical-mediated auto-oxidation, converting to their corresponding carboxylic acids in the presence of atmospheric oxygen and light. Therefore, storing the compound at 2-8°C under an inert atmosphere (argon or nitrogen) is not merely a suggestion—it is a strict chemical requirement to preserve the integrity of your experimental data[1].

Quantitative PPE Matrix

Standard laboratory attire is insufficient for handling highly reactive chlorinated aldehydes. The following quantitative matrix outlines the required Personal Protective Equipment (PPE) and the mechanistic justification for each choice.

Protection TypeRecommended EquipmentMechanistic JustificationReplacement Frequency
Hand Nitrile gloves (≥ 0.11 mm thickness)Impermeable to solid particulates; resists common organic solvent vehicles (e.g., DMSO, DCM) used for stock solubilization.Immediately upon visible contamination or every 2 hours.
Eye Snug-fitting safety gogglesPrevents micro-dust ingress from static "jumping" of the powder; mitigates H319 (serious eye irritation) risks.N/A (Reusable; decontaminate post-use).
Body Flame-retardant, fluid-resistant lab coatProtects against static-transfer of lipophilic chlorinated solids to personal clothing.Weekly, or immediately post-spill.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Localized exhaust mitigates H335 (respiratory irritation) from aerosolized powder during weighing.N/A (Certify hood annually).

Self-Validating Operational Protocol

Every operational step in the laboratory must be a self-validating system. This ensures that errors are caught immediately rather than downstream after expensive reagents have been consumed.

Phase 1: Workspace & Material Preparation
  • Equilibration: Remove the sealed vial of 2-Chloro-5-hydroxy-4-methylbenzaldehyde from 2-8°C storage. Do not open it immediately. Allow it to sit in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will slowly degrade the aldehyde.

    • Self-Validation: The vial must feel neutral to the touch (approx. 20-25°C) and show zero external condensation before the parafilm is removed.

  • Fume Hood Setup: Clear the hood of incompatible chemicals (strong bases, oxidizing agents).

    • Self-Validation: Use a digital anemometer or observe the flow indicator to verify the fume hood face velocity is strictly between 80-100 fpm before opening the chemical container.

Phase 2: Active Handling & Transfer
  • Static Mitigation: Use an anti-static U-shaped spatula for transfer. Chlorinated powders hold static charge and can easily scatter.

  • Weighing by Difference: Place the closed source vial on the analytical balance and tare it. Transfer the estimated required mass into your reaction flask, then re-weigh the closed source vial.

    • Causality: This minimizes the time the powder is exposed to open air and prevents balance contamination.

    • Self-Validation: The negative mass difference on the balance must exactly match the mass gained in the reaction flask. Any discrepancy indicates uncontained aerosolization or spillage.

  • Solubilization: Add anhydrous solvent (e.g., DMSO) directly to the pre-weighed solid in the reaction vial.

    • Self-Validation: Visual inspection must confirm a completely clear solution with no particulate light-scattering when held against a light source, confirming complete dissolution.

Phase 3: Storage & Decontamination
  • Inert Backfilling: Pierce the septum of the source vial with an argon or nitrogen line to purge atmospheric oxygen.

    • Self-Validation: Upon removing the needle, a slight positive pressure "hiss" confirms the inert atmosphere is successfully sealed inside the vial.

  • Return to Storage: Wrap the cap in fresh parafilm and immediately return to 2-8°C storage[2].

Emergency Response & Disposal Plan

  • Spill Protocol: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper (using water or a mild surfactant). Carefully scoop the material into a designated hazardous waste container.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.

  • Waste Disposal: All contaminated consumables (pipette tips, spatulas, gloves) and residual solutions must be disposed of in a clearly labeled Halogenated Organic Waste stream.

    • Self-Validation: The laboratory waste manifest must explicitly list "chlorinated aromatic aldehyde" to prevent accidental mixing with incompatible waste streams (such as amines or strong oxidizers), which could trigger exothermic reactions.

Visualizing the Safety Workflow

The following diagram maps the critical path for handling the compound, including the emergency response branching logic.

G Prep 1. Pre-Operation Equilibrate to RT & Verify Fume Hood PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Prep->PPE Handle 3. Active Handling Weigh by Difference & Solubilize PPE->Handle Spill Spill or Exposure Detected? Handle->Spill Decon Emergency Response Damp Absorbent / Safety Shower Spill->Decon Yes Waste Standard Protocol Halogenated Waste Disposal Spill->Waste No Clean Post-Op Validation Argon Purge & 2-8°C Storage Decon->Clean Waste->Clean

Figure 1: Standard operating procedure and exposure response pathway for handling the compound.

References

Sources

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